molecular formula C9H7NO4 B149771 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 134997-87-8

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Katalognummer: B149771
CAS-Nummer: 134997-87-8
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: CIYUDMUBYRVMLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYUDMUBYRVMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351647
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134997-87-8
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Structure and Properties

This compound is a heterocyclic organic compound with a bicyclic structure composed of a benzene ring fused to an oxazine ring. The presence of a carbonyl group at the 3-position and a carboxylic acid group at the 6-position are key functional features that influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
IUPAC Name This compound
CAS Number 134997-87-8
SMILES O=C(O)c1ccc2OCC(=O)Nc2c1
InChI Key CIYUDMUBYRVMLP-UHFFFAOYSA-N
Physical Form Solid

Synthesis

A potential synthetic pathway could start from 4-amino-3-hydroxybenzoic acid. The general steps would likely involve:

  • N-acylation: Protection of the amino group.

  • O-alkylation: Reaction with a suitable two-carbon synthon to form the oxazine ring.

  • Cyclization: Intramolecular ring closure to form the benzoxazine core.

  • Deprotection: Removal of the protecting group from the nitrogen, if necessary.

The following diagram illustrates a generalized synthetic workflow for the formation of a benzoxazine ring system.

Synthesis_Workflow Starting_Material 4-Amino-3-hydroxybenzoic acid Intermediate_1 N-Protected Intermediate Starting_Material->Intermediate_1 Protection Intermediate_2 O-Alkylated Intermediate Intermediate_1->Intermediate_2 Alkylation Final_Product This compound Intermediate_2->Final_Product Cyclization & Deprotection

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, a proton NMR spectrum is available.

¹H NMR Spectroscopy

A publicly available ¹H NMR spectrum provides insight into the proton environments of the molecule.[3] The interpretation of this spectrum is crucial for confirming the structure of the synthesized compound.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.0m
-CH₂-~4.7s
-NH-~10.8br s
-COOH~12.0br s

Note: These are predicted values and may differ from experimental data. The actual spectrum should be consulted for accurate assignments.

¹³C NMR, FTIR, and Mass Spectrometry

Specific ¹³C NMR, FTIR, and mass spectrometry data for this compound are not currently available in the public literature. However, characteristic spectral features can be predicted based on its structure.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon of the lactam (~165-170 ppm), the carboxylic acid carbonyl (~170-180 ppm), aromatic carbons (110-150 ppm), and the methylene carbon of the oxazine ring (~65-75 ppm).

  • FTIR: Key infrared absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1680 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).[4]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.0375 m/z).[1] Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5]

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are scarce, the broader class of benzoxazine derivatives has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Dynamin GTPase Inhibition

A closely related analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-6-carboxylic acid, has been identified as an inhibitor of dynamin GTPase.[6] Dynamins are enzymes crucial for endocytosis and vesicle trafficking in eukaryotic cells.[] Inhibition of dynamin can disrupt these processes, which are often dysregulated in diseases such as cancer. The mechanism of inhibition by benzoxazine derivatives may involve competitive binding at the GTP-binding site or allosteric modulation of the enzyme's activity.[8]

The following diagram illustrates the role of dynamin in endocytosis and its potential inhibition.

Dynamin_Inhibition cluster_0 Cell Membrane Vesicle Vesicle Formation Dynamin Dynamin GTPase Vesicle->Dynamin recruits Scission Vesicle Scission Dynamin->Scission mediates (GTP hydrolysis) Inhibitor 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carboxylic acid Inhibitor->Dynamin inhibits

Caption: Potential inhibition of dynamin-mediated vesicle scission by this compound.

Anticancer and Antimicrobial Potential

Derivatives of 1,4-benzoxazine have demonstrated promising anticancer and antimicrobial activities.[9][10][11][12] The planar heterocyclic structure of these compounds allows them to potentially intercalate with DNA, leading to the inhibition of replication and transcription, and ultimately, cancer cell death.[13] Furthermore, the benzoxazine scaffold has been explored for the development of antibacterial agents.[12] The precise mechanisms of action are likely varied and dependent on the specific substitutions on the benzoxazine core. Further investigation is required to determine if this compound possesses similar activities.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and biological evaluation of this compound are not currently available in peer-reviewed literature. Researchers interested in working with this compound would need to develop and optimize their own procedures based on established methodologies for related compounds.

A general protocol for the synthesis could involve the following steps, which would require optimization of reagents, solvents, reaction times, and temperatures:

  • Preparation of Starting Material: If not commercially available, 4-amino-3-hydroxybenzoic acid can be prepared by the reduction of 4-nitro-3-hydroxybenzoic acid.[14]

  • Reaction with Chloroacetyl Chloride: In a suitable solvent, 4-amino-3-hydroxybenzoic acid could be reacted with chloroacetyl chloride in the presence of a base to facilitate both N-acylation and subsequent intramolecular O-alkylation to form the benzoxazine ring.

  • Purification: The crude product would require purification, likely through recrystallization or column chromatography, to obtain the pure this compound.

For biological evaluation, standard assays for assessing anticancer activity (e.g., MTT assay, apoptosis assays), antimicrobial activity (e.g., minimum inhibitory concentration determination), and enzyme inhibition (e.g., dynamin GTPase activity assay) would be employed.

Conclusion

This compound represents a molecule of interest for further investigation in the field of drug discovery. Its structural similarity to other biologically active benzoxazines suggests potential as an anticancer, antimicrobial, or enzyme inhibitory agent. This technical guide has summarized the currently available information on its structure, properties, and potential activities. However, significant further research is required to fully elucidate its synthetic pathway, comprehensive spectroscopic characterization, and its specific biological functions and mechanisms of action. This document serves as a foundational resource to stimulate and guide future research endeavors in this area.

References

Physicochemical Properties of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data from computational models and supplier information, outlines standard experimental protocols for property determination, and presents logical workflows relevant to its application in research and development.

Chemical Identity and Structure

This compound is a bicyclic compound featuring a benzoxazine core substituted with a carboxylic acid group. Its chemical identity is established by the following identifiers:

  • IUPAC Name : 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid[1]

  • CAS Number : 134997-87-8[1]

  • Molecular Formula : C₉H₇NO₄[1]

  • Synonyms : 3-keto-4-methyl-1,4-benzoxazine-6-carboxylic acid[2]

The structure of the molecule is depicted in the following diagram:

Figure 1: Chemical structure of the title compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, many values are computationally predicted and should be confirmed through laboratory analysis.

PropertyValueSource/Method
Molecular Weight 193.16 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Slightly soluble in DMSO and Methanol (with heating and sonication)ChemicalBook
pKa Data not available (computationally predicted to be acidic due to the carboxylic acid group)N/A
logP (Octanol-Water Partition Coefficient) 0.4Computed by Cactvs 3.4.8.18 (PubChem)[1]
Hydrogen Bond Donors 2Computed by Cactvs 3.4.8.18 (PubChem)[1]
Hydrogen Bond Acceptors 4Computed by Cactvs 3.4.8.18 (PubChem)[1]

Experimental Protocols

Detailed experimental data for this specific compound are not widely published. However, the following sections describe standard methodologies for determining the key physicochemical properties.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity substance. The capillary method is a standard procedure.[3][4][5]

  • Sample Preparation : A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][6]

  • Apparatus Setup : The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[3]

  • Heating : The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.[6]

  • Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded as the melting range.[4][6]

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability. A common qualitative and semi-quantitative method is as follows:

  • Sample Preparation : A pre-weighed small amount of the compound (e.g., 1-10 mg) is placed into a vial or test tube.[7]

  • Solvent Addition : A measured volume of the solvent (e.g., water, DMSO, ethanol) is added incrementally.[8][9]

  • Mixing : The mixture is vortexed or agitated vigorously after each addition to facilitate dissolution. Sonication or gentle heating can be applied for poorly soluble compounds.[8]

  • Observation : The compound's solubility is determined by visual inspection. It is classified as soluble if it forms a clear solution, partially soluble if some solid remains, and insoluble if the solid does not dissolve.[7][10] Quantitative solubility can be determined by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a carboxylic acid group, this is a key parameter. Potentiometric titration is a highly accurate method for its determination.[11][12]

  • Solution Preparation : A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) if aqueous solubility is low, to a known concentration (e.g., 1 mM).[11]

  • Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[11]

  • Titration : A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[11][12]

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[13]

Visualizations: Workflows and Relationships

The following diagrams illustrate the context in which the physicochemical properties of a compound like this compound are evaluated and utilized.

G cluster_0 Physicochemical Profiling Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point Determination B->C D Solubility Screening B->D E pKa Determination B->E F logP/logD Measurement B->F G Data Analysis & Reporting C->G D->G E->G F->G

Figure 2: General experimental workflow for physicochemical characterization.

G cluster_1 Role of Physicochemical Properties in Drug Discovery Lead Lead Compound PChem Physicochemical Properties (Solubility, pKa, logP, etc.) Lead->PChem ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) PChem->ADME influences Tox Toxicology ADME->Tox impacts Efficacy In Vivo Efficacy ADME->Efficacy impacts Candidate Drug Candidate Tox->Candidate Efficacy->Candidate

Figure 3: Influence of physicochemical properties on drug development.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or the involvement of this compound in cellular signaling pathways. However, the broader class of benzoxazines has been investigated for various biological activities, including antioxidant and antiallergic properties. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular derivative.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While foundational data such as molecular weight and formula are well-established, key experimental parameters like melting point, boiling point, and pKa are not yet reported in the literature, highlighting an area for future experimental investigation. The provided standard protocols offer a clear path for researchers to determine these values. Understanding these fundamental properties is a critical first step in the rational design of experiments for any potential application, from drug discovery to materials science.

References

An In-depth Technical Guide to 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-4H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic organic compound, has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. While specific biological activities and mechanisms of action for this particular molecule are not extensively documented in publicly available literature, this guide will touch upon the broader context of benzoxazine derivatives to offer insights into its potential pharmacological relevance.

Chemical Identity and Properties

The nomenclature and fundamental properties of 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid are crucial for its accurate identification and handling in a laboratory setting.

IUPAC Name: 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid[1]

Table 1: Chemical Identifiers and Physical Properties [1]

PropertyValue
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
CAS Number 134997-87-8
InChI Key CIYUDMUBYRVMLP-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O
Appearance Solid (form)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Synthesis and Characterization

Postulated Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-Hydroxy-3-aminobenzoic_acid 4-Hydroxy-3-aminobenzoic acid Acylation Acylation 4-Hydroxy-3-aminobenzoic_acid->Acylation Reacts with Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Acylation Intramolecular_Cyclization Intramolecular Cyclization Acylation->Intramolecular_Cyclization Intermediate Formation Target_Compound 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid Intramolecular_Cyclization->Target_Compound Yields

Caption: Postulated synthetic workflow for 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid.

Experimental Protocol (General Method)

A generalized experimental protocol for the synthesis of a benzoxazine derivative containing a carboxylic acid group is described in the literature. This involves the reaction of a bisphenol compound with an aminobenzoic acid and paraformaldehyde in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the condensation and cyclization reactions.

Example Protocol for a Carboxylic Acid-Containing Benzoxazine: A mixture of a bisphenol (e.g., bisphenol A), an aminobenzoic acid (e.g., 4-aminobenzoic acid), and paraformaldehyde is dissolved in DMF. The mixture is heated, for instance, at 100°C for 1 hour to achieve complete dissolution, followed by continued heating at 120°C for 4 hours to drive the reaction to completion. The product is then typically isolated by precipitation in water and purified.[2]

Characterization Data

Characterization of the final product is essential to confirm its identity and purity. The following data, where available, can be used for this purpose.

Table 2: Spectroscopic Data for 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid

TechniqueData HighlightsReference
¹H NMR Spectral data is available on PubChem, though experimental conditions are not detailed.--INVALID-LINK--[1]
GC-MS Mass spectrometry data is available on PubChem.--INVALID-LINK--[1]

Potential Biological Significance

While specific biological studies on 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid are limited, the broader class of benzoxazine derivatives has been investigated for various pharmacological activities. These studies can provide a basis for predicting the potential biological relevance of the title compound.

General Biological Activities of Benzoxazine Derivatives

Benzoxazine scaffolds are considered privileged structures in medicinal chemistry due to their wide range of biological activities. These include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The specific activity is often dictated by the nature and position of substituents on the benzoxazine ring system.

Potential Signaling Pathway Involvement

Given the structural features of 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid, particularly the presence of the carboxylic acid group and the lactam moiety, it could potentially interact with various biological targets. A hypothetical logical relationship for investigating its biological activity is outlined below.

Biological_Investigation_Logic Compound 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid Initial_Screening High-Throughput Screening Compound->Initial_Screening is subjected to Target_Identification Target Identification Assays Initial_Screening->Target_Identification identifies hits for Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action elucidates Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization informs

Caption: Logical workflow for the biological evaluation of the target compound.

Conclusion

3-oxo-4H-1,4-benzoxazine-6-carboxylic acid is a well-defined chemical entity with potential for further exploration in drug discovery and materials science. While detailed experimental protocols for its synthesis and specific biological functions are not yet widely published, this guide provides a foundational understanding based on its chemical properties and the known characteristics of the benzoxazine class of compounds. Further research is warranted to fully elucidate its synthetic pathways, characterize its biological activity, and explore its potential applications.

References

An In-Depth Technical Guide to the Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available starting material, 3-amino-4-hydroxybenzoic acid.

The general synthetic scheme is as follows:

  • Acylation: The amino group of 3-amino-4-hydroxybenzoic acid is acylated using chloroacetyl chloride. This reaction forms the key intermediate, N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis. The phenoxide, formed under basic conditions, displaces the chloride on the adjacent chloroacetamide group, leading to the formation of the benzoxazine ring and yielding the final product.

Experimental Protocols

The following protocols are based on established chemical transformations for analogous structures and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide

This step involves the selective N-acylation of 3-amino-4-hydroxybenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-4-hydroxybenzoic acid153.1410.0 g0.065
Chloroacetyl chloride112.948.1 g (5.8 mL)0.072
Sodium Bicarbonate (NaHCO₃)84.0116.4 g0.195
Dichloromethane (DCM)84.93200 mL-
Water18.02As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 3-amino-4-hydroxybenzoic acid (10.0 g, 0.065 mol) in 200 mL of dichloromethane.

  • Add sodium bicarbonate (16.4 g, 0.195 mol) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (5.8 mL, 0.072 mol) dropwise to the stirred suspension over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 100 mL of water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water if a higher purity is required.

Step 2: Synthesis of this compound

This step involves the base-mediated intramolecular cyclization of the chloroacetamide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide229.6110.0 g0.044
Potassium Carbonate (K₂CO₃)138.2112.2 g0.088
Dimethylformamide (DMF)73.09100 mL-
Water18.02As needed-
Hydrochloric Acid (HCl), 1M36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide (10.0 g, 0.044 mol) in 100 mL of dimethylformamide.

  • Add potassium carbonate (12.2 g, 0.088 mol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed by analytical techniques.

Table of Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₇NO₄
Molecular Weight193.16 g/mol
AppearanceSolid
CAS Number134997-87-8

Table of Spectroscopic Data:

TechniqueData
¹H NMR Spectra available from online databases.[1]
Mass Spec (GC-MS) m/z Top Peak: 193, m/z 2nd Highest: 164, m/z 3rd Highest: 51.[2]
IR Characteristic peaks for C=O (carboxylic acid and lactam), N-H, O-H, C-O, and aromatic C-H bonds are expected.

Visualizing the Synthesis Workflow

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3-Amino-4-hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic acid N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide N-(4-carboxy-2-hydroxyphenyl)- 2-chloroacetamide 3-Amino-4-hydroxybenzoic_acid->N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide Step 1: Acylation (Chloroacetyl chloride, NaHCO₃, DCM) Target_Molecule 3-oxo-3,4-dihydro-2H-1,4-benzoxazine- 6-carboxylic acid N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide->Target_Molecule Step 2: Cyclization (K₂CO₃, DMF)

Caption: Synthetic pathway for the target molecule.

Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A Suspend 3-amino-4-hydroxybenzoic acid and NaHCO₃ in DCM B Cool to 0°C A->B C Add Chloroacetyl chloride B->C D Stir at room temperature C->D E Quench with water and extract D->E F Isolate Intermediate E->F G Dissolve intermediate and K₂CO₃ in DMF F->G Proceed to next step H Heat reaction mixture G->H I Cool and precipitate in ice-water H->I J Acidify and filter I->J K Wash and dry final product J->K

Caption: Experimental workflow for the synthesis.

Safety and Handling

  • Chloroacetyl chloride is highly corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dimethylformamide (DMF) is a potential teratogen and should be handled in a fume hood.

  • Standard laboratory safety practices should be followed throughout the synthesis.

This guide provides a foundational understanding and a practical approach to the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their laboratory conditions and available analytical resources.

References

An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid scaffold is a promising heterocyclic core in medicinal chemistry. Its derivatives have garnered significant interest due to their potential as inhibitors of various biological targets, including the Na+/H+ exchanger and p38 MAP kinase, which are implicated in a range of pathologies such as cardiovascular diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this class of compounds. It includes detailed experimental protocols for their preparation and biological evaluation, alongside a structured presentation of available quantitative data to facilitate structure-activity relationship (SAR) analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field.

Introduction

Benzoxazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The this compound core represents a key pharmacophore that allows for diverse chemical modifications. The presence of the carboxylic acid moiety at the 6-position provides a convenient handle for the synthesis of a wide array of amide derivatives, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on the synthesis and biological evaluation of these derivatives, with a particular emphasis on their potential as inhibitors of the Na+/H+ exchanger and p38 MAP kinase.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization into carboxamides are crucial steps in the exploration of their therapeutic potential.

Synthesis of this compound (1)

Proposed Synthetic Workflow:

G A 4-Amino-3-hydroxybenzoic acid B Protection of amine and carboxylic acid A->B C Protected intermediate B->C D Reaction with Chloroacetyl chloride C->D E N-acylated intermediate D->E F Intramolecular cyclization (e.g., Williamson ether synthesis) E->F G Protected this compound F->G H Deprotection G->H I This compound (1) H->I

Figure 1: Proposed synthetic workflow for this compound.

Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide Derivatives (2)

The carboxylic acid of the core scaffold can be readily converted to a variety of amides using standard peptide coupling protocols.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of this compound (1) (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). The mixture is stirred at room temperature for 10-15 minutes.

  • Amine Addition: The desired primary or secondary amine (1.2 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired amide derivative (2).

G cluster_0 Amide Synthesis A This compound (1) D N-substituted-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide (2) A->D B Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) B->D C Primary or Secondary Amine (R1R2NH) C->D

Figure 2: General scheme for the synthesis of carboxamide derivatives.

Biological Activities and Quantitative Data

While specific quantitative data for this compound derivatives as inhibitors of p38 MAP kinase or the Na+/H+ exchanger is not prominently available in the reviewed literature, data for the closely related 7-carboxylic acid isomers and the bioisosteric benzo[2]thiazine analogues provide valuable insights into the potential of this scaffold.

Na+/H+ Exchange (NHE) Inhibition

Derivatives of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl)guanidine have been investigated as potent Na+/H+ exchange inhibitors. The following table summarizes the inhibitory activities (IC50) of selected compounds.

Table 1: Na+/H+ Exchange Inhibitory Activity of 7-Carboxamide Derivatives

CompoundR2R4clogPIC50 (µM)
3q EthylIsopropyl1.850.051
3r EthylEthyl1.570.073
3s EthylIsopropyl1.850.036
3t EthylEthyl1.570.052

Data extracted from a study on N-(3-oxo-3,4-dihydro-2H-benzo[2]oxazine-7-carbonyl)guanidine derivatives.

p38 MAP Kinase Inhibition

The p38 MAP kinase is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for the treatment of inflammatory diseases. While direct evidence for the inhibition of p38 MAP kinase by 6-carboxamide derivatives is pending, the benzoxazine scaffold is known to be a source of kinase inhibitors.

Note: At the time of this review, specific IC50 values for this compound derivatives against p38 MAP kinase were not found in the public domain literature. Further screening of a compound library based on this scaffold is warranted.

Signaling Pathways

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a central signaling cascade that responds to stress stimuli and pro-inflammatory cytokines.[2] Activation of this pathway leads to the production of inflammatory mediators like TNF-α and IL-1β.[2] Inhibitors of p38 MAP kinase can block these downstream effects.

G Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAP Kinase MAP2K->p38 Downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->Downstream Inhibitor 3-oxo-3,4-dihydro-2H-1,4-benzoxazine -6-carboxylic acid derivative Inhibitor->p38 Response Inflammatory Response (Cytokine Production) Downstream->Response

Figure 3: Simplified p38 MAP kinase signaling pathway and the point of intervention.

Experimental Protocols for Biological Assays

p38α MAP Kinase Enzymatic Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-MEF2C)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 2 µL of the compound solution, followed by 4 µL of a solution containing the p38α kinase and the biotinylated peptide substrate in assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Na+/H+ Exchange (NHE-1) Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of the NHE-1 isoform.

Materials:

  • Cells expressing human NHE-1 (e.g., CHO or PS120 fibroblasts)

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Na+-containing buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 20 mM HEPES, pH 7.4)

  • Na+-free buffer (substituting NaCl with N-methyl-D-glucamine chloride)

  • NH4Cl

  • Nigericin (for calibration)

  • Fluorescence plate reader or microscope with ratio imaging capabilities

Procedure:

  • Cell Loading: Plate the cells in a 96-well black-walled, clear-bottom plate. Load the cells with 5 µM BCECF-AM in a serum-free medium for 30-60 minutes at 37°C.

  • Acidification: Wash the cells with Na+-free buffer and then induce an acid load by incubating with 20 mM NH4Cl in Na+-free buffer for 10 minutes.

  • Inhibition and Recovery: Remove the NH4Cl solution and add Na+-containing buffer with or without the test compounds at various concentrations.

  • Fluorescence Measurement: Immediately begin monitoring the intracellular pH (pHi) recovery by measuring the fluorescence ratio of BCECF (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

  • Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high K+ buffer containing nigericin at different known pH values.

  • Data Analysis: The initial rate of pHi recovery is calculated, and the IC50 values for the inhibitors are determined from the dose-response curves.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct quantitative data for the 6-carboxamide derivatives as inhibitors of p38 MAP kinase and the Na+/H+ exchanger is currently limited in the public domain, the activity of closely related analogues strongly suggests that this is a fruitful area for further investigation. The synthetic routes and biological assay protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new derivatives of this versatile core structure. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets, ultimately paving the way for the development of new and effective treatments for a range of human diseases.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities associated with the chemical scaffold of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide synthesizes available data on the anti-inflammatory and aldose reductase inhibitory activities of its derivatives, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The core structure of this compound presents a promising starting point for the development of novel therapeutic agents. This guide focuses on two key areas of biological activity demonstrated by its derivatives: the inhibition of aldose reductase, an enzyme implicated in diabetic complications, and the modulation of inflammatory responses in microglia.

While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, the following sections present data from closely related derivatives to illustrate the therapeutic promise of this chemical class.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2] Under hyperglycemic conditions, the accumulation of sorbitol is a key factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase are of significant therapeutic interest.

Quantitative Data for Benzoxazine Derivatives

The following table summarizes the aldose reductase inhibitory activity of various benzoxazine and related derivatives.

Compound IDStructureIC50 (µM)Enzyme SourceReference
Zopolrestat 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid0.0031Human Placenta[3]
Derivative 3c A thiosemicarbazone derivative1.42ALR2[2]
Derivative 7a An indole-based derivative0.042Rat Lens ALR2[4]

This table presents data for derivatives to showcase the potential of the broader chemical class. IC50 values for the specific core compound are not currently available in the cited literature.

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol outlines a standard in vitro spectrophotometric assay to determine the inhibitory activity of a test compound against aldose reductase.

Principle: The enzymatic activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.

Materials:

  • Purified recombinant human aldose reductase (ALR2)

  • 0.067 M Phosphate buffer, pH 6.2

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • DL-Glyceraldehyde

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the solvent vehicle.

  • Pre-incubation: Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for several minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity

Chronic inflammation, particularly neuroinflammation mediated by microglial cells, is implicated in the pathogenesis of various neurodegenerative diseases. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess anti-inflammatory properties by modulating key signaling pathways.

Quantitative Data for Benzoxazinone Derivatives

The following table presents the inhibitory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Inhibition of NO production is a common indicator of anti-inflammatory activity.

Compound IDStructureConcentration (µM)% Inhibition of NO ProductionReference
e2 A 1,2,3-triazole derivative of 2H-1,4-benzoxazin-3(4H)-one10Significant reduction (exact % not specified)[5]
e16 A 1,2,3-triazole derivative of 2H-1,4-benzoxazin-3(4H)-one10Significant reduction (exact % not specified)[5]
e20 A 1,2,3-triazole derivative of 2H-1,4-benzoxazin-3(4H)-one10Significant reduction (exact % not specified)[5]
C1 A small molecule inhibitor0.252 (IC50)50[6]

This table presents data for derivatives to showcase the potential of the broader chemical class. Quantitative data for the specific core compound is not currently available in the cited literature.

Experimental Protocol: Nitric Oxide (NO) Production Assay in BV-2 Cells

This protocol describes the use of the Griess assay to measure the production of nitric oxide by BV-2 microglial cells upon stimulation with LPS, a model for assessing anti-inflammatory activity.

Principle: Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite and nitrate. The Griess reagent reacts with nitrite in the cell culture supernatant to form a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS only.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Signaling Pathways

Aldose Reductase and the Polyol Pathway

The following diagram illustrates the polyol pathway of glucose metabolism and the role of aldose reductase. Inhibition of this enzyme is a key therapeutic strategy for preventing diabetic complications.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications Sorbitol->Complications Accumulation (Osmotic Stress)

Caption: The Polyol Pathway of Glucose Metabolism.

Nrf2-HO-1 Anti-inflammatory Signaling Pathway in Microglia

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway in microglia. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NO, ROS NFkB_activation->Inflammation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Benzoxazine Benzoxazine Derivative Benzoxazine->Keap1_Nrf2 Inhibition of Nrf2 degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE HO1 HO-1 Gene ARE->HO1 Transcription Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_inflammatory Anti_inflammatory->Inflammation Inhibition

Caption: Activation of the Nrf2-HO-1 Pathway by Benzoxazine Derivatives.

Conclusion

The this compound scaffold represents a promising foundation for the development of novel therapeutic agents. While further investigation into the specific biological activities of the parent compound is warranted, the data available for its derivatives strongly suggest potential as both aldose reductase inhibitors for the management of diabetic complications and as anti-inflammatory agents targeting neuroinflammation. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this field to further explore and unlock the therapeutic potential of this versatile chemical class.

References

An In-depth Technical Guide on 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of a variety of biologically active molecules, most notably as a scaffold for the development of non-steroidal mineralocorticoid receptor (MR) modulators. This technical guide provides a comprehensive review of the available literature on this compound, covering its physicochemical properties, synthesis, and known biological relevance. Detailed experimental protocols for its synthesis are provided, based on information from key patents in the field. While direct quantitative biological data for the title compound is limited, its crucial role as a building block for potent MR modulators is discussed, and a conceptual signaling pathway is presented.

Introduction

The 1,4-benzoxazine scaffold is a privileged structure in drug discovery, appearing in a wide range of compounds with diverse biological activities, including antibacterial, antifungal, and neuroprotective effects. The specific derivative, this compound, has emerged as a critical component in the development of novel therapeutics, particularly in the field of cardiovascular and metabolic diseases. Its utility as a precursor for non-steroidal mineralocorticoid receptor modulators highlights its importance for researchers in this area. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from the PubChem database.[1]

PropertyValueSource
Molecular Formula C₉H₇NO₄PubChem[1]
Molecular Weight 193.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 134997-87-8PubChem[1]
Appearance Solid (predicted)---
Melting Point Not reported---
Boiling Point Not reported---
Solubility Not reported---
pKa Not reported---
LogP Not reported---
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-amino-3-hydroxybenzoic acid. The following protocol is a composite method derived from the procedures implied in patent literature, particularly US9394291B2, which utilizes this compound as a starting material for the synthesis of mineralocorticoid receptor modulators.[2]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization and Hydrolysis A 4-Amino-3-hydroxybenzoic acid C Intermediate Ester A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl chloroacetate B->C D This compound C->D Base (e.g., NaOEt) Heat

Caption: Synthetic workflow for this compound.

Step 1: N-Alkylation of 4-Amino-3-hydroxybenzoic acid

Reaction:

Protocol:

  • To a solution of 4-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the intermediate N-(4-carboxy-2-hydroxyphenyl)glycine ethyl ester.

Step 2: Intramolecular Cyclization and Saponification

Reaction:

Protocol:

  • Suspend the intermediate ester from Step 1 in a suitable solvent such as ethanol.

  • Add a strong base, such as sodium ethoxide (1.5-2 equivalents), to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the cyclization is complete, cool the reaction mixture.

  • Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the final product.

  • Filter the solid, wash thoroughly with water, and then with a non-polar solvent like hexane to remove any remaining impurities.

  • Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.

Biological Activity and Mechanism of Action

The derivatives synthesized from the title compound have shown high affinity for the mineralocorticoid receptor, acting as antagonists. By blocking the action of aldosterone, these compounds can mitigate the downstream effects of MR activation, such as inflammation, fibrosis, and sodium retention.

Conceptual Signaling Pathway

The following diagram illustrates the conceptual role of mineralocorticoid receptor antagonists, for which this compound is a precursor.

MR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Dissociates upon ligand binding MR_dimer Activated MR Dimer MR->MR_dimer Dimerization & Translocation MR_Antagonist MR Antagonist (derived from title compound) MR_Antagonist->MR Blocks HSP->MR Chaperones MRE Mineralocorticoid Response Element (MRE) on DNA MR_dimer->MRE Binds Gene_Transcription Gene Transcription (Inflammation, Fibrosis) MRE->Gene_Transcription Initiates

Caption: Conceptual signaling pathway of Mineralocorticoid Receptor (MR) activation and its inhibition.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. While its own biological activity is not extensively characterized, its role as a precursor to potent mineralocorticoid receptor modulators makes it a compound of high interest. This guide has provided a consolidated overview of its properties and a detailed, plausible synthesis protocol based on available literature. Further research into the direct biological effects of this molecule and the development of more efficient synthetic routes are warranted. The information presented herein should serve as a valuable resource for researchers working in medicinal chemistry and drug development, particularly those targeting cardiovascular and renal diseases.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 1,4-benzoxazine compounds. This class of heterocyclic compounds has emerged as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities, forming the core of numerous therapeutic agents and functional materials. This document details key synthetic milestones, presents quantitative biological data, and provides experimental protocols for seminal reactions, offering a valuable resource for researchers in drug discovery and development.

Discovery and Early Synthetic Endeavors

The 1,4-benzoxazine ring system was first brought to the attention of the scientific community in 1959.[1][2][3] However, the initial synthetic routes to this scaffold were often fraught with challenges, typically requiring harsh reaction conditions, offering a limited substrate scope, and resulting in modest yields.[1][2][3]

One of the foundational classical methods for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] While fundamental, this approach necessitated high temperatures and prolonged reaction times, leading to variable yields depending on the nature of the substituents on the aromatic rings.[1]

It is also pertinent to consider the historical context of the synthesis of the isomeric 1,3-benzoxazines. In 1944, Holly and Cope reported the first synthesis of a 1,3-benzoxazine via a Mannich reaction.[1] This was followed in 1949 by Burke's development of a one-pot synthesis for this class of compounds, a method that gained widespread adoption.[1] While not directly producing the 1,4-isomer, these early developments in benzoxazine chemistry laid the groundwork for future synthetic innovations.

Evolution of Synthetic Methodologies

In response to the limitations of early methods, significant research efforts have been directed towards the development of more efficient and versatile synthetic strategies for 1,4-benzoxazines. Modern approaches frequently employ catalytic systems to achieve higher yields, milder reaction conditions, and greater tolerance of various functional groups.[1]

Copper-Catalyzed C-N and C-O Bond Formation

A significant breakthrough in the synthesis of 1,4-benzoxazines has been the application of copper-catalyzed cross-coupling reactions, particularly Ullmann-type couplings.[1] These methods are powerful for forming the crucial C-N and C-O bonds required for the heterocyclic ring system. A common and effective strategy involves the intramolecular cyclization of a suitably functionalized precursor.[1]

A representative modern workflow for the synthesis of 1,4-benzoxazine derivatives can be visualized as follows:

G start Starting Materials (e.g., 2-aminophenol, α-haloacetyl halide) reaction Chemical Synthesis (e.g., Classical Condensation or Modern Catalytic Method) start->reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization screening In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) characterization->screening Pure Compound data Data Analysis (IC50, MIC determination) screening->data sar Structure-Activity Relationship (SAR) Studies data->sar sar->reaction Lead Optimization

A general experimental workflow for 1,4-benzoxazine synthesis and evaluation.

Quantitative Biological Activity Data

1,4-Benzoxazine derivatives have demonstrated a remarkable breadth of biological activities. The following tables summarize some of the quantitative data reported in the literature for their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
7d MCF-7 (Breast)22.6[1]
7d HT-29 (Colon)13.4[1]
4h A549 (Lung)1.51[4]
4i A549 (Lung)1.49[4]
4h MDA-MB-231 (Breast)2.83[4]
19 SNB-75 (CNS)- (35.49% GI)[5]
20 SNB-75 (CNS)- (31.88% GI)[5]

IC50: Half maximal inhibitory concentration. GI: Growth Inhibition.

Table 2: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives
Compound IDMicroorganismZone of Inhibition (mm)MIC (mg/L)Reference
4e E. coli22-[6][7]
4a E. coli20-[6][7]
4e S. aureus20-[6][7]
4d S. aureus-0.023[8]
4j K. pneumoniae-0.005[8]
4j B. subtilis-0.005[8]
4e B. subtilis18-[6][7]
3h -14-19-[1]

MIC: Minimum Inhibitory Concentration.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis of 1,4-benzoxazine derivatives.

Classical Synthesis of 3,4-dihydro-2H-1,4-benzoxazines

This protocol is a generalized procedure based on the classical condensation reaction.

Materials:

  • Substituted 2-aminophenol (1.0 eq)

  • α-Halo-ketone or 1,2-dihaloethane (1.1 eq)

  • Anhydrous potassium carbonate (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • A mixture of the substituted 2-aminophenol, the α-halo-ketone or 1,2-dihaloethane, and anhydrous potassium carbonate in anhydrous DMF is stirred at a temperature ranging from 100 to 150 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Modern Copper(I)-Catalyzed One-Pot Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

This protocol is adapted from a modern, efficient copper-catalyzed synthesis.[9]

Materials:

  • Respective 2-halophenol (1.0 mmol)

  • 2-Chloroacetamide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dioxane (5 mL)

Procedure:

  • To a solution of the respective 2-halophenol and 2-chloroacetamide in dioxane, CuI and K₂CO₃ are added.[9]

  • The resulting mixture is stirred at 100 °C for 12-24 hours.[9]

  • The progress of the reaction is monitored by TLC.[9]

  • After completion, the solvent is removed under reduced pressure.[9]

  • The residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[9]

Signaling Pathways and Mechanism of Action

The diverse biological activities of 1,4-benzoxazine derivatives stem from their interaction with various cellular targets and signaling pathways. A notable example is the neuroprotective effect of certain derivatives, which has been attributed to the inhibition of multiple protein kinases.

One such compound, (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b][9][10]oxazin-3(4H)-one (HSB-13), has been shown to inhibit Glycogen Synthase Kinase 3 (GSK3), p38 Mitogen-Activated Protein Kinase (MAPK), and Cyclin-Dependent Kinases (CDKs). The inhibition of these kinases is crucial for its neuroprotective effects.

The following diagram illustrates the putative signaling pathway modulated by this class of 1,4-benzoxazine compounds:

G cluster_stress Cellular Stressors cluster_kinases Pro-apoptotic Kinase Cascades cluster_effects Downstream Effects stress Neurotoxic Insults (e.g., Oxidative Stress, Excitotoxicity) p38 p38 MAPK stress->p38 gsk3 GSK3 stress->gsk3 cdk CDKs stress->cdk apoptosis Neuronal Apoptosis p38->apoptosis inflammation Neuroinflammation p38->inflammation gsk3->apoptosis cdk->apoptosis cycle Cell Cycle Dysregulation cdk->cycle benzoxazine 1,4-Benzoxazine Derivative (e.g., HSB-13) benzoxazine->p38 benzoxazine->gsk3 benzoxazine->cdk

Inhibition of pro-apoptotic kinases by a neuroprotective 1,4-benzoxazine.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and synthetic aspects of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted spectroscopic data with established chemical principles and general synthetic methodologies for structurally related compounds. The aim is to furnish researchers and drug development professionals with a foundational resource for the synthesis, characterization, and potential applications of this and similar benzoxazine derivatives.

Introduction

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of this structure have shown a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The inclusion of a carboxylic acid moiety at the 6-position offers a potential point for further chemical modification and may influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide presents a detailed predictive analysis of its spectral characteristics and a plausible, detailed protocol for its synthesis.

Predicted Spectral Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns of analogous structures.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of chemical shifts for aromatic protons, methylene protons adjacent to an oxygen and a carbonyl group, and the acidic proton of the carboxylic acid. The chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.9Singlet (broad)1H-COOH
~10.9Singlet1H-NH
~7.6Doublet of doublets1HH-7
~7.5Doublet1HH-5
~7.0Doublet1HH-8
~4.6Singlet2H-OCH₂-
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is based on the expected chemical shifts for carbons in an aromatic ring, a lactam carbonyl, a methylene group adjacent to oxygen, and a carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~167.0-COOH
~164.5C=O (lactam)
~145.0C-4a
~140.0C-8a
~125.0C-6
~123.0C-5
~118.0C-7
~116.0C-8
~67.0-OCH₂-
Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption peaks are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Peaks

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-HStretching (Carboxylic acid)
~3200N-HStretching (Lactam)
~1710C=OStretching (Carboxylic acid)
~1680C=OStretching (Lactam)
~1600, ~1480C=CAromatic ring stretching
~1250C-OAsymmetric stretching (Ether)
Predicted Mass Spectrometry Data

The predicted mass spectrum is based on the molecular weight of the compound and common fragmentation patterns for carboxylic acids and benzoxazine derivatives.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
193[M]⁺ (Molecular Ion)
176[M - OH]⁺
148[M - COOH]⁺
120[M - COOH - CO]⁺

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from 4-amino-3-hydroxybenzoic acid. The following is a detailed, hypothetical experimental protocol.

Synthesis_Workflow cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization A 4-Amino-3-hydroxybenzoic acid C 4-(Chloroacetamido)-3-hydroxybenzoic acid A->C Base (e.g., NaHCO₃) Solvent (e.g., Acetone/Water) B Chloroacetyl chloride B->C D 4-(Chloroacetamido)-3-hydroxybenzoic acid E This compound D->E Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-(Chloroacetamido)-3-hydroxybenzoic acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol) in a mixture of acetone (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Addition of Reagent: Cool the mixture to 0-5 °C in an ice bath. Slowly add chloroacetyl chloride (8.8 g, 78.4 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-(chloroacetamido)-3-hydroxybenzoic acid.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, suspend 4-(chloroacetamido)-3-hydroxybenzoic acid (10.0 g, 43.5 mmol) and potassium carbonate (12.0 g, 86.8 mmol) in dimethylformamide (DMF, 100 mL).

  • Reaction: Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL). Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Potential Biological Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, structurally similar compounds have shown inhibitory activity against various enzymes and signaling pathways implicated in disease. For instance, some benzoxazine derivatives have been investigated as inhibitors of bacterial enzymes or as modulators of inflammatory pathways. A hypothetical signaling pathway that could be targeted by this class of compounds is presented below.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 Compound This compound (Hypothetical Inhibitor) IKK IKK Complex Compound->IKK Inhibition MyD88->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed predictive spectroscopic and synthetic profile for this compound. The tabulated predicted spectral data serves as a valuable reference for researchers in the identification and characterization of this compound. The proposed synthetic pathway and detailed hypothetical protocol offer a practical starting point for its laboratory preparation. The exploration of its biological activities, potentially within inflammatory or proliferative signaling pathways, represents a promising avenue for future research.

The Elusive Mechanism of Action: A Review of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Despite its well-defined chemical structure, the specific biological mechanism of action for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid remains largely uncharacterized in publicly available scientific literature. Extensive searches for its pharmacological activity, biological targets, and quantitative assay data have yielded no specific results for this particular compound.

This technical guide aims to provide a comprehensive overview of the current state of knowledge. However, it is important for researchers, scientists, and drug development professionals to note the significant information gap regarding the direct biological activity of this molecule. The information presented herein is based on the broader class of benzoxazine derivatives, which may offer potential avenues for future investigation into the properties of the specific compound of interest.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties[1]:

PropertyValue
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
IUPAC Name 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid[1]
CAS Number 134997-87-8[1]
SMILES OC(=O)c1ccc2OCC(=O)Nc2c1
InChI 1S/C9H7NO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)

Potential Biological Activities of the Broader Benzoxazine Class

While data on this compound is absent, the larger family of 3,4-dihydro-2H-1,3-benzoxazines has been reported to exhibit a wide range of biological activities. These derivatives are a significant class of heterocyclic compounds that have drawn interest for their potential therapeutic applications[2]. It is plausible that this compound could share some of these general properties, though this would require experimental validation.

Reported activities for various benzoxazine derivatives include:

  • Antifungal[2]

  • Antibacterial[2]

  • Anti-HIV[2]

  • Anticancer[2]

  • Anticonvulsant[2]

  • Anti-inflammatory[2]

It is crucial to reiterate that these activities have not been specifically demonstrated for this compound.

Future Directions and Research Opportunities

The absence of specific biological data for this compound highlights a clear research gap. Future investigations could focus on a number of areas to elucidate its potential mechanism of action.

Suggested Experimental Workflow

The following diagram outlines a potential high-level workflow for the initial biological characterization of this compound.

experimental_workflow Figure 1. Proposed Experimental Workflow A Compound Acquisition (3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carboxylic acid) B High-Throughput Screening (HTS) (e.g., cell viability, enzyme inhibition assays) A->B C Hit Identification B->C D Target Identification & Validation (e.g., affinity chromatography, genetic knockdown) C->D E Mechanism of Action Studies (e.g., signaling pathway analysis, in vivo models) D->E

Figure 1. Proposed Experimental Workflow

This workflow would enable a systematic investigation, starting from broad screening to identify any biological activity, followed by more focused studies to determine the specific molecular targets and pathways involved.

Conclusion

References

Potential Therapeutic Targets of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel small molecule, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. While direct biological data for this specific compound is limited in publicly available literature, compelling evidence from a closely related analog strongly suggests that dynamin GTPase is a primary therapeutic target. This document provides a comprehensive overview of dynamin GTPase, its role in cellular processes and disease, and detailed experimental protocols for assessing the inhibitory activity of this compound and its derivatives against this target.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol .[1] Its chemical structure features a benzoxazine core, a scaffold that is present in a variety of biologically active molecules.[2][3] While extensive research on the specific biological effects of this molecule is not yet available, analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent.

Primary Putative Target: Dynamin GTPase

The most significant lead for a therapeutic target for this compound comes from a study on a closely related analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][4][5]oxazine-6-carboxylic acid. This compound was identified as an inhibitor of dynamin GTPase, with a reported half-maximal inhibitory concentration (IC50) of 55 µM.[4][6] This finding strongly suggests that the this compound scaffold is a promising starting point for the development of novel dynamin GTPase inhibitors.

The Role of Dynamin GTPase in Cellular Function

Dynamin is a large GTPase enzyme that plays a crucial role in clathrin-mediated endocytosis and other vesicular trafficking processes.[7] Its primary function is to mediate the scission of newly formed vesicles from the plasma membrane.[7] This process is essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling. The mechanism involves the assembly of dynamin into helical polymers at the necks of budding vesicles. Subsequent GTP hydrolysis induces a conformational change in the dynamin polymer, leading to membrane fission.[8]

Dynamin GTPase as a Therapeutic Target

The critical role of dynamin in endocytosis makes it an attractive target for therapeutic intervention in various diseases.

  • Cancer: Cancer cells often exhibit upregulated endocytosis to meet their high metabolic demands. Inhibition of dynamin can disrupt nutrient uptake and receptor signaling pathways, such as the PI3K/Akt pathway, which are crucial for tumor growth and survival.[9] Recent studies have shown that Dynamin 1 promotes colorectal cancer progression by activating the PI3K/Akt signaling pathway.[9]

  • Neurological Disorders: Synaptic vesicle recycling is a fundamental process for neuronal communication. Dysregulation of dynamin function has been implicated in neurological disorders.

  • Infectious Diseases: Many viruses and intracellular pathogens exploit the endocytic pathway to enter host cells. Dynamin inhibitors can potentially block the entry of these pathogens.

The workflow for identifying and validating dynamin GTPase inhibitors is depicted below.

Figure 1: Workflow for dynamin GTPase inhibitor discovery and validation.

Quantitative Data from Analog Studies

The inhibitory activity of the analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][4][5]oxazine-6-carboxylic acid, against dynamin GTPase provides a benchmark for future studies on this compound.

CompoundTargetAssay TypeIC50 (µM)Reference
2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][4][5]oxazine-6-carboxylic acidDynamin GTPaseGTPase Activity55[4][6]

Experimental Protocols

To facilitate the investigation of this compound as a potential dynamin GTPase inhibitor, detailed protocols for relevant assays are provided below.

Dynamin GTPase Activity Assay (Colorimetric)

This protocol is adapted from established methods for measuring dynamin's GTPase activity by detecting the release of inorganic phosphate.[10]

Materials:

  • Purified recombinant dynamin-1

  • GTP solution (10 mM)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl₂

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 N HCl

    • Solution C: 1.5% (w/v) Polyvinyl alcohol

    • Working Reagent: Mix 2 volumes of Solution A with 1 volume of Solution B, then add 0.1 volumes of Solution C.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Plate reader (620 nm)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%).

  • Add purified dynamin-1 to the reaction mixture to a final concentration of 50-100 nM.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding GTP to a final concentration of 100 µM.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the Malachite Green Working Reagent.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • A phosphate standard curve should be generated to determine the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

High-Throughput Fluorescence Polarization Assay for Basal GTPase Activity

For larger-scale screening, a more sensitive fluorescence-based assay is recommended.[5][11][12] This protocol utilizes the Transcreener® GDP FP assay.

Materials:

  • Purified recombinant dynamin-1

  • GTP solution (10 mM)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl₂

  • Transcreener® GDP FP Assay Kit (containing GDP Alexa633 Tracer, GDP Antibody, and Stop & Detect Buffers)

  • Test compound

  • 384-well low-volume black microplate

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Dispense 0.5 µL of the test compound (in DMSO) into the wells of the 384-well plate.

  • Add 5 µL of dynamin-1 (e.g., 100 nM) in assay buffer to each well.

  • Initiate the reaction by adding 5 µL of GTP (e.g., 20 µM) in assay buffer.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the Transcreener® Stop & Detect Buffer containing the GDP Alexa633 Tracer and GDP Antibody.

  • Incubate at room temperature for 60 minutes.

  • Read the fluorescence polarization on a compatible plate reader.

  • Calculate inhibition and IC50 values as described in the colorimetric assay protocol.

Cellular Assay: Transferrin Uptake Inhibition

This assay assesses the ability of a compound to inhibit clathrin-mediated endocytosis in a cellular context.[13]

Materials:

  • HeLa or other suitable cell line

  • Complete cell culture medium

  • Serum-free medium

  • Transferrin conjugated to a fluorescent dye (e.g., Transferrin-Alexa Fluor 488)

  • Test compound

  • Positive control (e.g., Dynasore)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well imaging plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with the test compound at various concentrations in serum-free medium for 30 minutes at 37°C.

  • Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the wells and incubate for 15-30 minutes at 37°C.

  • To stop the uptake, place the plate on ice and wash the cells with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and mount with a DAPI-containing mounting medium.

  • Acquire images using a fluorescence microscope.

  • Quantify the intracellular fluorescence intensity of the transferrin conjugate.

  • Determine the IC50 for the inhibition of transferrin uptake.

Signaling Pathways and Logical Relationships

The inhibition of dynamin GTPase by this compound would primarily impact the clathrin-mediated endocytosis pathway.

Endocytosis_Pathway Ligand_Receptor Ligand-Receptor Complex Clathrin_Coated_Pit Clathrin-Coated Pit Formation Ligand_Receptor->Clathrin_Coated_Pit Vesicle_Budding Vesicle Budding Clathrin_Coated_Pit->Vesicle_Budding Dynamin Dynamin GTPase Vesicle_Budding->Dynamin recruits Vesicle_Scission Vesicle Scission Dynamin->Vesicle_Scission GTP hydrolysis Endosome Endosome Vesicle_Scission->Endosome Inhibitor 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carboxylic acid Inhibitor->Dynamin inhibits

Figure 2: The role of dynamin GTPase in clathrin-mediated endocytosis and the point of inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the inhibitory effect of a very close structural analog on dynamin GTPase provides a strong and compelling rationale for its investigation as a potential therapeutic agent. This technical guide offers the foundational information and detailed experimental protocols necessary for researchers and drug development professionals to explore this promising avenue. Further studies are warranted to synthesize and evaluate this compound and its derivatives as novel inhibitors of dynamin GTPase for potential applications in oncology and other diseases.

References

Methodological & Application

Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and its derivatives as a scaffold in drug discovery. The focus is on its potential as a dynamin GTPase inhibitor and its antioxidant properties.

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The specific derivative, this compound, has emerged as a valuable starting point for the development of novel therapeutics. Its structural features allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties.

Biological Activities and Potential Applications

Dynamin GTPase Inhibition

A hydroxylated analog of the title compound, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, has been identified as an inhibitor of dynamin GTPase with an IC50 of 55 µM.[3][4] Dynamins are large GTPases essential for scission of nascent vesicles from parent membranes during endocytosis.[5] Inhibition of dynamin function can disrupt cellular trafficking and has been explored as a potential therapeutic strategy in cancer, where rapidly dividing cells are highly dependent on endocytosis for nutrient uptake and signaling receptor turnover.

Further studies on sulfur isosteres, specifically 3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid derivatives, have yielded compounds with improved potency.[3][4] This highlights the potential for medicinal chemistry efforts around the 1,4-benzoxazine-6-carboxylic acid core to develop potent and selective dynamin inhibitors.

Antioxidant Activity

Derivatives of the related 2-oxo-benzo[1][2]oxazine scaffold have demonstrated promising antioxidant activities in DPPH free radical scavenging assays. Oxidative stress is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The inherent antioxidant potential of the benzoxazine core, combined with the tunability of the carboxylic acid moiety, suggests that derivatives of this compound could be developed as effective antioxidants.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound analogs and related compounds.

Table 1: Dynamin GTPase Inhibitory Activity of Benzoxazine and Benzothiazine Analogs [3][4]

CompoundRXIC50 (µM)
1 OHO55
2 HS> 100
3 3'-CO₂HS1.3 ± 0.5
4 2'-OHS< 20
5 3'-OAcS5.1
6 2',3',4'-tri-OAcS5.2
7 3',4'-di-OMeS7.2

Table 2: Antioxidant Activity of 2-oxo-benzo[b][1][2]oxazine Derivatives

CompoundRIC50 (µg/mL) - DPPH Scavenging
8a H92.20 ± 1.54
8b 6-Cl4.74 ± 0.08
8c 6-NO₂> 100

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-amino-3-hydroxybenzoic acid

This starting material can be synthesized from 4-nitro-3-hydroxybenzoic acid via reduction of the nitro group, a standard procedure in organic synthesis.

Step 2: N-alkylation with an ethyl 2-haloacetate

The amino group of 4-amino-3-hydroxybenzoic acid can be alkylated with ethyl chloroacetate or ethyl bromoacetate in the presence of a mild base (e.g., K₂CO₃ or NaHCO₃) in a polar aprotic solvent like DMF or acetonitrile.

Step 3: Intramolecular Cyclization

The resulting secondary amine can undergo intramolecular lactamization to form the desired this compound. This can be achieved by heating the intermediate, potentially with a mild acid or base catalyst, to drive the cyclization via elimination of ethanol.

Dynamin GTPase Activity Assay (Malachite Green-based Colorimetric Assay)

This protocol is adapted from established methods for measuring dynamin's GTPase activity by detecting the release of inorganic phosphate (Pi).[8]

Materials:

  • Purified dynamin-2 protein

  • Assay buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 µM MgCl₂, 1 mM GTP

  • Liposomes (e.g., 150 µM) for stimulated activity (optional)

  • Test compound (this compound derivative) dissolved in DMSO

  • Malachite green reagent

  • Phosphate standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, liposomes (if used), and 0.5 µM purified dynamin-2.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding 1 mM GTP to each well.

  • Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding 0.1 M EDTA.

  • Add the malachite green reagent to each well to detect the released inorganic phosphate.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Generate a standard curve using the phosphate standards to determine the amount of Pi released in each reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol is based on standard procedures for evaluating the antioxidant capacity of chemical compounds.[10]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Test compound dissolved in methanol or another suitable solvent

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add a fixed volume of the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add a fixed volume of the DPPH solution to each well.

  • Include a blank (solvent only) and a control (DPPH solution with solvent but no test compound).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Dynamin_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Clathrin Clathrin-coated pit Receptor->Clathrin Recruitment Ligand Ligand Ligand->Receptor Binding Dynamin Dynamin Clathrin->Dynamin Recruitment to vesicle neck Vesicle Endocytic Vesicle Dynamin->Vesicle GTP Hydrolysis (Vesicle Scission) p53 p53 Activation Dynamin->p53 Signal Transduction (in some contexts) Inhibitor 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carboxylic acid (and derivatives) Inhibitor->Dynamin Inhibition Endosome Endosome Vesicle->Endosome Trafficking Apoptosis Apoptosis p53->Apoptosis

Caption: Role of Dynamin in Endocytosis and Potential Inhibition.

Experimental Workflow: Dynamin GTPase Inhibitor Screening

Dynamin_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound Dilution Series Dispense Dispense Reagents to 96-well Plate Compound->Dispense Dynamin_Prep Prepare Dynamin-2 Solution Dynamin_Prep->Dispense Buffer_Prep Prepare Assay Buffer & GTP Buffer_Prep->Dispense Incubate_Pre Pre-incubation (Compound + Enzyme) Dispense->Incubate_Pre Initiate Initiate Reaction with GTP Incubate_Pre->Initiate Incubate_Reaction Reaction Incubation (37°C) Initiate->Incubate_Reaction Stop Stop Reaction with EDTA Incubate_Reaction->Stop Add_Reagent Add Malachite Green Reagent Stop->Add_Reagent Read_Absorbance Read Absorbance (620-650 nm) Add_Reagent->Read_Absorbance Calculate Calculate % Inhibition Read_Absorbance->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for Dynamin GTPase Inhibitor Screening.

References

Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines and their Oxo Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their corresponding oxo derivatives, 2H-1,4-benzoxazin-3(4H)-ones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Application Notes

3,4-Dihydro-2H-1,4-benzoxazine and its derivatives are privileged structures in drug discovery, exhibiting a broad spectrum of pharmacological properties.[1] These compounds and their oxo analogues have been investigated for various therapeutic applications, including:

  • Anti-inflammatory Activity: Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exhibit potent anti-inflammatory effects in microglial cells.[1][2] These compounds can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3] The mechanism of action for some of these derivatives involves the activation of the Nrf2-HO-1 signaling pathway, which helps to mitigate oxidative stress and inflammation.[1][2]

  • Anticancer Activity: Various benzoxazine derivatives have demonstrated promising anti-proliferative activity against a range of cancer cell lines.[4][5] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the targeting of specific cellular structures like the c-Myc G-quadruplex.[6][7] The modular nature of their synthesis allows for the development of derivatives with improved potency and selectivity.[4]

  • Other Therapeutic Areas: The versatile benzoxazine scaffold has also been explored for its potential in treating neurodegenerative diseases, bacterial infections, and for its role as a potassium channel activator.[2][6][8]

The synthetic accessibility and the possibility of introducing a wide range of substituents make the 1,4-benzoxazine core an attractive starting point for the development of novel therapeutic agents.

Synthetic Methodologies: A Comparative Overview

Several synthetic strategies have been developed for the construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system and its oxo derivatives. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability.

MethodologyCatalyst/ReagentsKey FeaturesTypical YieldsReference
Copper-Catalyzed Cascade Reaction CuI, 1,10-phenanthroline, Cs₂CO₃One-pot synthesis from readily available 2-halophenols and 2-haloacetamides. Good functional group tolerance.Good to excellent[9]
Ligand-Free Copper-Catalyzed Cascade CuSO₄·5H₂O, K₂CO₃Employs an inexpensive and environmentally friendly copper catalyst without the need for a ligand.50-95%[10]
Palladium-Catalyzed Annulation Pd(0) catalystProvides access to 2-alkylidene and 3-alkylidene substituted benzoxazines from N-substituted-2-aminophenols.Not specified[11]
Palladium-Catalyzed Tandem Allylic Substitution Pd catalyst, Chiral ligand (e.g., WingPhos)Enables the synthesis of chiral vinyl-substituted dihydrobenzoxazines with excellent enantioselectivity.High yields, excellent ees[12]
Transition-Metal-Free Synthesis Chiral Phosphoric Acid (CPA)Enantioselective desymmetrization of prochiral oxetanes, providing chiral 2H-1,4-benzoxazines.Very good yields, high enantioselectivity[12]
Reductive Cyclization Fe/Acetic AcidA simple and efficient method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones from 2-(2-nitrophenoxy)acetonitrile adducts.Good to excellent[10]
Two-Step Synthesis from Benzoxazoles NaBH₄/Acetic Acid, then 1,2-dibromoethaneAn efficient two-step sequence starting from commercially available benzoxazoles.Quantitative yield for the first step[13]

Experimental Protocols

Protocol 1: Ligand-Free Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones

This protocol describes a one-pot synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives from 2-halophenols and substituted chloroacetamides using a ligand-free copper catalyst.[10]

Materials:

  • Substituted 2-halophenol

  • Substituted 2-chloroacetamide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the 2-halophenol (1.0 mmol), 2-chloroacetamide (1.2 mmol), CuSO₄·5H₂O (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) to the mixture.

  • Heat the reaction mixture to 135 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Two-Step Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives from Benzoxazoles

This protocol outlines an efficient two-step synthesis starting from commercially available benzoxazoles.[13]

Step 1: Reduction of Benzoxazole

  • In a round-bottom flask, dissolve the substituted benzoxazole in tetrahydrofuran (THF).

  • Slowly add a solution of sodium borohydride in THF, followed by the slow addition of acetic acid.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Remove the solvent under reduced pressure.

  • Pour the residue into a saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent to obtain the N-alkylated o-aminophenol, which can be used in the next step without further purification.

Step 2: Ring Closure

  • To a mixture of the N-alkylated o-aminophenol from Step 1 in acetone, add 1,2-dibromoethane.

  • Add an aqueous solution of potassium carbonate to the mixture.

  • Reflux the resulting solution for 3 days.

  • After cooling, remove the acetone under reduced pressure.

  • Pour the residue into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase and purify the product by silica gel chromatography to yield the 3,4-dihydro-2H-1,4-benzoxazine derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (2-halophenol, 2-chloroacetamide) reaction One-Pot Reaction (CuSO4·5H2O, K2CO3, DMF, 135°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Benzoxazinone Derivative purification->product cell_culture Cancer Cell Lines (e.g., MCF-7, HCT-116) product->cell_culture Test Compound treatment Treatment with Synthesized Compound cell_culture->treatment prolif_assay Antiproliferative Assay (MTT Assay) treatment->prolif_assay ic50 Determine IC50 Value prolif_assay->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) ic50->mechanism

Caption: Workflow for Synthesis and Anticancer Evaluation.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus benzoxazinone Benzoxazinone Derivative keap1_nrf2 Keap1-Nrf2 Complex benzoxazinone->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nrf2_n Nrf2 nrf2->nrf2_n translocation ros Oxidative Stress (e.g., from LPS) ros->keap1_nrf2 induces dissociation are ARE (Antioxidant Response Element) nrf2_n->are binds to ho1 HO-1 Gene are->ho1 activates transcription ho1_protein HO-1 Protein ho1->ho1_protein translation inflammation Inflammation (NO, IL-6, TNF-α) ho1_protein->inflammation inhibits

Caption: Nrf2-HO-1 Signaling Pathway Activation.

References

Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. This heterocyclic scaffold shows significant promise in the development of novel therapeutic agents, particularly as an inhibitor of dynamin GTPase. This document outlines its biological activities, quantitative data, and detailed experimental protocols.

Overview of Medicinal Chemistry Applications

The this compound core is a "privileged scaffold" in medicinal chemistry. Benzoxazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural rigidity and synthetic tractability of this scaffold make it an attractive starting point for the design of targeted therapies.

A key application of this scaffold is in the development of enzyme inhibitors. Notably, derivatives of this compound have been identified as inhibitors of dynamin GTPase, an enzyme crucial for endocytosis.

Dynamin GTPase Inhibition

A hydroxylated analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, has been identified as a moderate inhibitor of dynamin GTPase with an IC50 of 55 µM.[3] This finding has spurred the synthesis and evaluation of related analogs, revealing important structure-activity relationships (SAR).

The following table summarizes the inhibitory activity of various analogs based on the this compound and its thio-isostere scaffold against dynamin GTPase.

Compound IDScaffold TypeModificationIC50 (µM)
1 1,4-Benzoxazine2-hydroxy55
17j 1,4-BenzothiazineC3'-CO2H (benzylidene substitution)1.3 ± 0.5
19p 1,4-BenzothiazineC3'-OAc (benzylidene substitution)5.1
19r 1,4-BenzothiazineC2',C3',C4'-tri-OAc (benzylidene substitution)5.2
19y 1,4-BenzothiazineC3',C4'-di-OMe (benzylidene substitution)7.2

Data sourced from ResearchGate.[3]

Dynamin_Pathway cluster_membrane Plasma Membrane Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Clathrin Clathrin Adaptor->Clathrin Pit Clathrin-coated Pit Clathrin->Pit Dynamin Dynamin Pit->Dynamin recruitment GDP GDP + Pi Dynamin->GDP hydrolysis Vesicle Endocytic Vesicle Dynamin->Vesicle vesicle scission GTP GTP GTP->Dynamin Inhibitor 3-oxo-3,4-dihydro-2H-1,4-benzoxazine -6-carboxylic acid derivative Inhibitor->Dynamin inhibition

This protocol is adapted from methodologies utilizing a malachite green-based phosphate detection method to measure the release of inorganic phosphate (Pi) from GTP hydrolysis by dynamin.

Materials:

  • Purified dynamin enzyme

  • GTP solution (10 mM)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent:

    • Solution A: 0.045% Malachite Green hydrochloride in water.

    • Solution B: 4.2% ammonium molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. This reagent should be prepared fresh.

  • Phosphate Standard (e.g., KH2PO4) for standard curve.

  • Test compounds (dissolved in DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the phosphate standard in Assay Buffer (e.g., 0 to 50 µM).

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of test compound at various concentrations (final DMSO concentration should be ≤1%).

    • Add 20 µL of dynamin enzyme in Assay Buffer to each well.

    • Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 25 µL of GTP solution in Assay Buffer to each well to initiate the reaction (final volume 50 µL).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15 minutes for color development.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Determine the amount of phosphate released using the phosphate standard curve.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

General Synthesis of the Benzoxazine Scaffold

Synthesis_Workflow Start 4-amino-3-hydroxybenzoic acid Intermediate1 N-(4-carboxy-2-hydroxyphenyl)- 2-chloroacetamide Start->Intermediate1 Acylation Reagent1 Chloroacetyl chloride Reagent1->Intermediate1 Product 3-oxo-3,4-dihydro-2H-1,4-benzoxazine -6-carboxylic acid Intermediate1->Product Intramolecular Cyclization Base Base (e.g., K2CO3) Base->Product

Materials:

  • 4-amino-3-hydroxybenzoic acid

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dioxane or THF)

  • Base (e.g., Potassium carbonate or Sodium hydride)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • N-acylation:

    • Dissolve 4-amino-3-hydroxybenzoic acid in an anhydrous solvent under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of chloroacetyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.

  • Intramolecular Cyclization:

    • Dissolve the intermediate from the previous step in a suitable solvent (e.g., DMF or acetone).

    • Add a base (e.g., potassium carbonate or sodium hydride) and heat the reaction mixture.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, add water, and acidify to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Other Potential Applications

The benzoxazine scaffold is associated with a variety of other biological activities, suggesting further potential applications for this compound and its derivatives.

Derivatives of 1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess activity against various bacterial strains, including E. coli, S. aureus, and B. subtilis. Molecular docking studies have suggested that these compounds may act by inhibiting DNA gyrase. This indicates that the title compound could serve as a starting point for the development of novel antibacterial agents.

Certain benzoxazole analogs, which share structural similarities with benzoxazines, have demonstrated cytotoxic effects against cancer cell lines. While the carboxylic acid derivative itself may show limited cytotoxicity, it serves as a crucial intermediate for the synthesis of more potent amide and ester derivatives.

Logical_Relationship Scaffold 3-oxo-3,4-dihydro-2H-1,4-benzoxazine -6-carboxylic acid Deriv1 Hydroxylated & Benzylidene Analogs Scaffold->Deriv1 Deriv2 Sulfonamide & Amine Derivatives Scaffold->Deriv2 Deriv3 Amide & Ester Derivatives Scaffold->Deriv3 App1 Dynamin GTPase Inhibition App2 Antimicrobial Agents App3 Anticancer Agents Deriv1->App1 Deriv2->App2 Deriv3->App3

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may require optimization.

References

Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid as a Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid scaffold has emerged as a promising starting point for the development of novel enzyme inhibitors. Research has identified derivatives of this core structure as inhibitors of dynamin GTPase, a key enzyme involved in endocytosis and vesicle trafficking. This document provides detailed application notes on this class of compounds and protocols for assessing their inhibitory activity.

While direct inhibitory data for this compound is not extensively available in the public domain, a closely related analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, was identified through screening as a 55 µM inhibitor of dynamin GTPase.[1][3] Further derivatization of this scaffold has led to the development of significantly more potent inhibitors, highlighting the potential of this chemical series for targeting dynamin.

Quantitative Data: Inhibitory Activity of Analogs

The following table summarizes the inhibitory activity of several analogs based on the this compound scaffold against dynamin GTPase.

Compound IDStructure/ModificationTarget EnzymeIC50 (µM)
1 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acidDynamin GTPase55
17j S-isostere based, C3'-CO2H substitutionDynamin GTPase1.3 ± 0.5
19p S-isostere based, C3'-OAc substitutionDynamin GTPase5.1
19r S-isostere based, C2',C3',C4'-tri-OAc substitutionDynamin GTPase5.2
19y S-isostere based, C3',C4'-di-OMe substitutionDynamin GTPase7.2

Data sourced from studies on substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid analogs, which are S-isosteres of the title compound class.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of dynamin in clathrin-mediated endocytosis and a general workflow for screening and characterizing inhibitors.

dynamin_pathway plasma_membrane Plasma Membrane clathrin_pit Clathrin-Coated Pit plasma_membrane->clathrin_pit Invagination dynamin Dynamin clathrin_pit->dynamin Recruitment gdp GDP + Pi dynamin->gdp Hydrolysis vesicle Clathrin-Coated Vesicle dynamin->vesicle Scission gtp GTP gtp->dynamin inhibitor 3-oxo-3,4-dihydro-2H- 1,4-benzoxazine-6- carboxylic acid derivative inhibitor->dynamin

Caption: Role of dynamin in endocytosis and its inhibition.

experimental_workflow start Start: Compound Library hts High-Throughput Screening (e.g., Fluorescence-based GTPase assay) start->hts hits Identify Primary Hits hts->hits dose_response Dose-Response and IC50 Determination hits->dose_response Confirmed Activity end Lead Optimization hits->end No Activity mechanism Mechanism of Action Studies (e.g., Kinetic analysis) dose_response->mechanism cell_based Cell-Based Assays (e.g., Transferrin uptake) mechanism->cell_based cell_based->end

Caption: Workflow for inhibitor screening and characterization.

Experimental Protocols

Protocol 1: In Vitro Dynamin GTPase Activity Assay (Phosphate Detection)

This protocol describes a method to measure the GTPase activity of dynamin by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Purified dynamin protein

  • GTP solution (10 mM)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2, 1 mM DTT

  • This compound or its derivatives dissolved in DMSO

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for screening is 10 mM, which is then diluted in the assay.

  • Reaction Setup:

    • In a 96-well plate, add 2 µL of the compound dilution (or DMSO for control).

    • Add 48 µL of a solution containing dynamin in Assay Buffer to each well. The final concentration of dynamin should be optimized, but a starting point of 100-200 nM is common.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiation of Reaction:

    • Add 50 µL of pre-warmed GTP solution in Assay Buffer to each well to initiate the reaction. The final GTP concentration should be at or near the Km for dynamin (typically 10-50 µM).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding 25 µL of the phosphate detection reagent.

    • Incubate at room temperature for 10-15 minutes to allow color development.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: High-Throughput Fluorescence Polarization Assay for Dynamin GTPase Activity

This protocol is adapted for high-throughput screening (HTS) and relies on the detection of GDP produced by the GTPase reaction using a fluorescence polarization (FP) based assay.

Materials:

  • Purified dynamin protein

  • GTP solution

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2, 1 mM DTT

  • Test compounds in DMSO

  • Commercial GDP detection kit (e.g., Transcreener® GDP FP Assay)

  • 384-well, low-volume, black microplate

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Assay Preparation: Prepare reagents as per the manufacturer's instructions for the GDP detection kit.

  • Compound Plating: Dispense a small volume (e.g., 100 nL) of test compounds and controls (DMSO) into the wells of the 384-well plate.

  • Enzyme and Substrate Addition:

    • Add a solution of dynamin in Assay Buffer to all wells.

    • Add GTP to all wells to initiate the reaction. Final concentrations of enzyme and substrate should be optimized for the HTS format.

  • Reaction Incubation: Incubate the plate at room temperature or 37°C for a predetermined time.

  • Detection: Add the GDP detection mixture (containing GDP antibody and tracer) to all wells.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: The amount of GDP produced is inversely proportional to the FP signal. Calculate the percent inhibition for each compound and identify hits based on a predefined threshold (e.g., >50% inhibition). Confirmed hits should be further evaluated using dose-response curves as described in Protocol 1.

Mechanism of Action Studies

To elucidate the mechanism of inhibition, further studies can be conducted:

  • Kinetic Analysis: Perform the GTPase assay with varying concentrations of both the inhibitor and GTP. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to GTP.

  • Surface Plasmon Resonance (SPR): To confirm direct binding of the compound to dynamin and to determine binding kinetics (kon and koff).

  • Cellular Assays: Assess the effect of the inhibitors on clathrin-mediated endocytosis in a cellular context. A common method is to monitor the uptake of fluorescently labeled transferrin in cultured cells treated with the inhibitor. A reduction in intracellular fluorescence indicates inhibition of endocytosis.

Conclusion

The this compound scaffold represents a valuable starting point for the development of dynamin GTPase inhibitors. The provided protocols offer a framework for screening, characterizing, and elucidating the mechanism of action of novel compounds based on this chemical series. Further optimization of this scaffold could lead to the discovery of potent and selective inhibitors for use as research tools and potential therapeutic agents.

References

Application Notes and Protocols for the Analytical Determination of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Its structural motif is found in various biologically active molecules. Accurate and precise analytical methods are crucial for its quantification in different matrices during synthesis, formulation, and pharmacokinetic studies. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for method development, particularly for chromatography and mass spectrometry.

PropertyValueReference
Molecular Formula C₉H₇NO₄[1]
Molecular Weight 193.16 g/mol [1][2]
IUPAC Name 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid[1]
CAS Number 134997-87-8[1]
Appearance Solid[2]

Analytical Methodologies

Due to the carboxylic acid functionality and the overall polarity of the molecule, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the recommended analytical technique for sensitive and selective quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and purity assessment of reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The carboxylic acid group can be challenging for reversed-phase HPLC due to its high polarity, potentially leading to poor retention. To overcome this, derivatization of the carboxylic acid is a highly effective strategy to enhance retention and improve ionization efficiency for mass spectrometric detection.[3][4] A widely used derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH).[3][5][6]

An experimental workflow for LC-MS analysis is depicted below:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization with 3-NPH Extraction->Derivatization Chemical Modification LC_Separation Reversed-Phase HPLC Separation Derivatization->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Ionization Quantification Quantification using Calibration Curve MS_Detection->Quantification Signal Acquisition Reporting Data Reporting Quantification->Reporting Final Results

Caption: General workflow for the LC-MS analysis of this compound.

1. Sample Preparation and Derivatization:

  • Standard Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution.

  • Sample Extraction (from a biological matrix like plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: [3][5]

    • Reconstitute the dried extract or an aliquot of the standard solution in 50 µL of Acetonitrile/Water (50:50, v/v).

    • Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in Acetonitrile/Water (50:50, v/v).

    • Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine in Acetonitrile/Water (50:50, v/v).

    • Incubate the mixture at 40°C for 30 minutes.

    • After incubation, dilute the sample with an appropriate volume of the mobile phase for LC-MS analysis.

2. LC-MS/MS Conditions:

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
HPLC System UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 15% B, linear gradient to 50% B over 10 minutes, then wash and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1-5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized for the derivative)
Scan Type Multiple Reaction Monitoring (MRM)

3. MRM Transition:

The specific MRM transitions for the 3-NPH derivative of this compound need to be determined by infusing a derivatized standard into the mass spectrometer. The precursor ion will be the [M-H]⁻ or [M+H]⁺ of the derivatized analyte, and the product ions will be characteristic fragments.

Logical Relationship for MRM Optimization:

mrm_optimization cluster_infusion Direct Infusion cluster_ms MS Optimization cluster_final Method Finalization Standard Derivatized Standard Infusion Infuse into MS Standard->Infusion FullScan Full Scan (Q1) to find Precursor Ion Infusion->FullScan ProductScan Product Ion Scan (Q3) to find Fragments FullScan->ProductScan Isolate Precursor SelectTransitions Select Precursor -> Product Ion Transitions for MRM ProductScan->SelectTransitions Identify stable fragments OptimizeCE Optimize Collision Energy (CE) for each transition SelectTransitions->OptimizeCE

Caption: Logical workflow for optimizing MRM transitions for the derivatized analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to the exchangeable proton of the COOH group.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Temperature 25°C25°C
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 16-641024 or more (depending on concentration)
Relaxation Delay 1-2 s2-5 s

3. Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene (-CH₂-) protons of the oxazine ring, and the amide (-NH-) proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the methylene carbon.

Data Presentation

Quantitative data from LC-MS/MS analysis should be presented in a clear and organized manner. Below is a template for a results table.

Table 1: Quantitative LC-MS/MS Data for this compound

Sample IDRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (µg/mL)
Standard 1e.g., 5.2[Determined][Determined]0.1
Standard 2e.g., 5.2[Determined][Determined]0.5
Standard 3e.g., 5.2[Determined][Determined]1.0
Standard 4e.g., 5.2[Determined][Determined]5.0
Standard 5e.g., 5.2[Determined][Determined]10.0
QC Lowe.g., 5.2[Determined][Determined]
QC Mide.g., 5.2[Determined][Determined]
QC Highe.g., 5.2[Determined][Determined]
Test Sample 1e.g., 5.2[Determined][Determined]
Test Sample 2e.g., 5.2[Determined][Determined]

Note: Precursor and product ion m/z values are to be determined experimentally.

These application notes provide a comprehensive starting point for the development and validation of robust analytical methods for this compound. Method optimization and validation according to regulatory guidelines are essential for ensuring data quality and reliability in research and drug development settings.

References

Application Notes for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a small molecule belonging to the benzoxazine class of heterocyclic compounds. Its chemical structure suggests potential biological activity, particularly as an inhibitor of enzymes within key metabolic pathways. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, with a primary focus on its potential as an inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.

Background

The kynurenine pathway is the principal route of tryptophan catabolism in humans, producing several neuroactive and immunomodulatory metabolites.[1] Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme in this pathway, catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine.[2] Dysregulation of the kynurenine pathway and elevated levels of KMO activity have been implicated in the pathogenesis of various neurodegenerative disorders, including Huntington's and Alzheimer's diseases, as well as in inflammatory conditions and certain cancers.[3] Inhibition of KMO is a promising therapeutic strategy to reduce the production of neurotoxic downstream metabolites, such as quinolinic acid, and to increase the levels of the neuroprotective metabolite, kynurenic acid.[2]

The structural scaffold of this compound is found in various biologically active molecules, and its potential to interact with the active site of KMO warrants investigation. The following protocols provide methodologies to assess the inhibitory potential of this compound against KMO in vitro.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₇NO₄--INVALID-LINK--
Molecular Weight193.16 g/mol --INVALID-LINK--
IUPAC Name3-oxo-4H-1,4-benzoxazine-6-carboxylic acid--INVALID-LINK--
CAS Number134997-87-8--INVALID-LINK--

Recommended In Vitro Assays

The primary in vitro application for this compound is the screening for and characterization of KMO inhibition. Two common methods for this are the colorimetric and fluorescence-based assays.

  • Colorimetric KMO Inhibitor Screening Assay: This assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH at 340 nm. A decrease in the rate of NADPH oxidation in the presence of the test compound indicates enzyme inhibition.

  • Fluorescence Polarization (FP) KMO Binding Assay: This assay directly measures the binding of a fluorescently labeled ligand to the KMO active site. A test compound that binds to the active site will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization.

Data Presentation: KMO Inhibitory Activity of Structurally Related Compounds

CompoundScaffoldKMO IC₅₀ (nM)Assay TypeReference
Ro 61-8048N-(4-Phenyl-thiazol-2-yl)-benzenesulfonamide20Recombinant human KMO--INVALID-LINK--
UPF 6483,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide60Recombinant human KMO--INVALID-LINK--
GSK180N/A13Recombinant human KMO--INVALID-LINK--

Experimental Protocols

Colorimetric KMO Inhibitor Screening Assay

This protocol is adapted from commercially available KMO inhibitor screening assay kits.[4][5]

Materials:

  • This compound

  • Recombinant human KMO enzyme

  • KMO Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • DMSO (for compound dissolution)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in KMO Assay Buffer to achieve the desired final test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • Prepare the following in a 96-well plate:

      • Blank: 50 µL KMO Assay Buffer.

      • Positive Control (No Inhibitor): 40 µL KMO Assay Buffer, 10 µL of 10% DMSO in assay buffer.

      • Test Compound: 40 µL KMO Assay Buffer, 10 µL of the diluted test compound.

    • Add 50 µL of diluted recombinant human KMO enzyme to the "Positive Control" and "Test Compound" wells.

  • Reaction Initiation:

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in KMO Assay Buffer.

    • Initiate the reaction by adding 40 µL of the substrate mixture to all wells.

  • Measurement:

    • Immediately measure the absorbance at 340 nm at time zero (A₀).

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the final absorbance at 340 nm (A₁).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A₀ - A₁).

    • Determine the percent inhibition using the following formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Fluorescence Polarization (FP) KMO Binding Assay

This protocol is a generalized procedure based on established FP assay principles.

Materials:

  • This compound

  • Recombinant human KMO enzyme

  • Fluorescently labeled KMO ligand (e.g., a fluorescent derivative of a known inhibitor)

  • FP Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • DMSO

  • Black, low-volume 384-well microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution and serial dilutions of this compound in DMSO as described for the colorimetric assay.

  • Assay Setup:

    • Add 2 µL of the diluted test compound or control (DMSO) to the wells of the 384-well plate.

    • Add 18 µL of a pre-mixed solution of KMO enzyme and the fluorescent ligand in FP Assay Buffer to each well. The final concentrations of KMO and the fluorescent ligand should be optimized beforehand.

  • Incubation:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (mP) of each well using the microplate reader.

  • Data Analysis:

    • The decrease in mP is proportional to the displacement of the fluorescent ligand by the test compound.

    • Plot the mP values against the log of the compound concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

Visualizations

Kynurenine Signaling Pathway

The following diagram illustrates the central role of Kynurenine 3-Monooxygenase (KMO) in the kynurenine pathway of tryptophan metabolism.

Kynurenine_Pathway cluster_KMO Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO invis1 Kynurenine->invis1 Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynureninase Kynurenic_Acid Kynurenic Acid (Neuroprotective) NAD NAD+ Quinolinic_Acid->NAD invis1->Three_HK KMO invis1->Kynurenic_Acid KAT invis2

Caption: The Kynurenine Pathway Highlighting the Role of KMO.

Experimental Workflow for KMO Inhibitor Screening

This diagram outlines the general workflow for screening potential KMO inhibitors using an in vitro biochemical assay.

KMO_Inhibitor_Screening_Workflow start Start prep_compound Prepare Serial Dilutions of This compound start->prep_compound add_enzyme Add KMO Enzyme (and fluorescent probe for FP assay) prep_compound->add_enzyme add_substrate Initiate Reaction with Substrate Mix (L-Kyn, NADPH) add_enzyme->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate measure Measure Signal (Absorbance at 340 nm or FP) incubate->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: General Workflow for In Vitro KMO Inhibitor Screening.

References

Developing Analogs of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of analogs of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. This class of compounds holds significant promise in drug discovery, with reported neuroprotective, antioxidant, and anticancer activities. These notes are intended to guide researchers in the development of novel therapeutic agents based on this privileged scaffold.

Synthetic Protocols

The synthesis of this compound analogs can be achieved through a straightforward two-step process involving N-acylation of an appropriate aminophenol followed by intramolecular cyclization.

General Synthesis of this compound

A proposed synthetic route for the parent compound is outlined below. This can be adapted for the synthesis of various analogs by utilizing substituted 4-amino-3-hydroxybenzoic acids or alternative acylating agents.

dot

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization A 4-Amino-3-hydroxybenzoic acid C N-(4-carboxy-2-hydroxyphenyl)- 2-chloroacetamide A->C Base (e.g., NaOAc) Solvent (e.g., Acetic Acid) B Chloroacetyl chloride B->C D 3-oxo-3,4-dihydro-2H-1,4-benzoxazine -6-carboxylic acid C->D Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide

Materials:

  • 4-Amino-3-hydroxybenzoic acid

  • Chloroacetyl chloride

  • Sodium acetate

  • Glacial acetic acid

  • Ice

  • Distilled water

  • Büchner funnel and filter paper

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • After the addition is complete, add a solution of sodium acetate (3 equivalents) in water to the reaction mixture.

  • Continue stirring at room temperature for 30 minutes. A solid precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to yield N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide.

Protocol 2: Synthesis of this compound

Materials:

  • N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1N HCl to pH 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Evaluation Protocols

The following protocols are provided for assessing the anticancer, antioxidant, and neuroprotective activities of the synthesized analogs.

Anticancer Activity

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Antioxidant Activity

Protocol 4: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Include a blank containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

dot

DPPH_Assay_Workflow A Prepare compound dilutions B Add DPPH solution A->B C Incubate 30 min in dark B->C D Measure absorbance at 517 nm C->D

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 5: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of compounds to inhibit the formation of intracellular reactive oxygen species (ROS).

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium

  • Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Quercetin (positive control)

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black 96-well plate and grow to confluence.

  • Wash the cells with PBS.

  • Incubate the cells with 25 µM DCFH-DA for 1 hour at 37°C.

  • Wash the cells with PBS.

  • Add the test compounds and quercetin at various concentrations to the cells and incubate for 1 hour.

  • Add 600 µM AAPH to induce oxidative stress.

  • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve and determine the CAA value.

Data Presentation

Quantitative data from various studies on 1,4-benzoxazine analogs are summarized below for comparative analysis.

Table 1: Anticancer Activity of 3-oxo-1,4-benzoxazine Analogs (IC₅₀ in µM)

Compound/AnalogMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
Analog 1 15.221.518.9[1]
Analog 2 8.712.310.1[1]
Analog 3 > 50> 50> 50[1]
Doxorubicin 0.81.10.9[2]

Table 2: Antioxidant Activity of 3-oxo-1,4-benzoxazine Analogs (IC₅₀ in µg/mL)

Compound/AnalogDPPH ScavengingReference
Analog A 4.74 ± 0.08[3]
Analog B 6.89 ± 0.07[3]
Analog C 92.20 ± 1.54[3]
Ascorbic Acid 4.57[3]

Signaling Pathways

The biological activities of this compound analogs are often associated with the modulation of key signaling pathways involved in cell survival, proliferation, and stress response.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Some benzoxazine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

dot

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Cell Survival & Proliferation mTOR->Downstream Benzoxazine Benzoxazine Analog (Inhibitor) Benzoxazine->PI3K

Caption: The PI3K/Akt signaling pathway and potential inhibition by benzoxazine analogs.

ERK1/2 Signaling Pathway

The ERK1/2 pathway is another key signaling cascade that regulates cell proliferation and differentiation. Its dysregulation is common in cancer.

dot

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation) ERK->Transcription Benzoxazine Benzoxazine Analog (Inhibitor) Benzoxazine->MEK

Caption: The ERK1/2 signaling pathway with a potential point of inhibition.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway by benzoxazine analogs can explain their antioxidant and neuroprotective effects.

dot

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Benzoxazine Benzoxazine Analog (Activator) Benzoxazine->Nrf2 Stabilization Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: The Nrf2-mediated antioxidant response pathway.

References

Application Note: A Scalable Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its benzoxazine core is a privileged scaffold found in a range of biologically active molecules. The development of a robust and scalable synthetic route is crucial for ensuring a consistent and economical supply for research and drug development. This application note details a practical and scalable two-step synthesis of this compound, starting from commercially available 4-amino-3-hydroxybenzoic acid. The protocol is designed for ease of operation and high yield, making it suitable for scale-up from laboratory to pilot plant production.

Overall Reaction Scheme

cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 4-Amino-3-hydroxybenzoic acid C N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide A->C + B B Chloroacetyl chloride E This compound C->E + D D Base (e.g., NaHCO3)

Caption: Synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

  • Starting Material: 4-Amino-3-hydroxybenzoic acid (98% purity)

  • Reagents: Chloroacetyl chloride (98% purity), Sodium bicarbonate (NaHCO₃), Acetone, Water, Hydrochloric acid (HCl)

  • Equipment: Jacketed glass reactor, overhead stirrer, dropping funnel, temperature probe, pH meter, filtration apparatus, vacuum oven.

Step 1: Synthesis of N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

Workflow Diagram

start Start charge_reagents Charge reactor with 4-amino-3-hydroxybenzoic acid and acetone start->charge_reagents cool Cool to 0-5 °C charge_reagents->cool add_base Add sodium bicarbonate solution cool->add_base add_cac Slowly add chloroacetyl chloride maintaining T < 10 °C add_base->add_cac react Stir at room temperature for 2-3 hours add_cac->react quench Quench with water react->quench acidify Acidify with HCl to pH 2-3 quench->acidify filter Filter the precipitate acidify->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end Obtain Intermediate dry->end

Caption: Workflow for the synthesis of the chloroacetamide intermediate.

Protocol:

  • Charge a jacketed glass reactor with 4-amino-3-hydroxybenzoic acid (1.0 eq) and acetone (10 vol).

  • Begin stirring and cool the mixture to 0-5 °C.

  • In a separate vessel, prepare a solution of sodium bicarbonate (2.5 eq) in water (10 vol).

  • Slowly add the sodium bicarbonate solution to the reactor, maintaining the temperature below 10 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) via a dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding water (20 vol).

  • Adjust the pH of the mixture to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate and wash with cold water (2 x 5 vol).

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide.

Step 2: Synthesis of this compound (Final Product)

Workflow Diagram

start Start charge_intermediate Charge reactor with intermediate and water start->charge_intermediate add_base Add sodium bicarbonate solution charge_intermediate->add_base heat Heat to 80-90 °C for 4-6 hours add_base->heat cool Cool to room temperature heat->cool acidify Acidify with HCl to pH 2-3 cool->acidify filter Filter the precipitate acidify->filter wash Wash with water filter->wash dry Dry under vacuum wash->dry end Obtain Final Product dry->end

Caption: Workflow for the cyclization to the final product.

Protocol:

  • Charge the jacketed glass reactor with the N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide intermediate (1.0 eq) and water (15 vol).

  • Prepare a solution of sodium bicarbonate (2.0 eq) in water (5 vol) and add it to the reactor.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the final product.

  • Filter the solid and wash thoroughly with water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 70-80 °C to a constant weight to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the proposed scale-up synthesis.

ParameterStep 1: AcylationStep 2: Cyclization
Starting Material 4-Amino-3-hydroxybenzoic acidN-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide
Molecular Weight ( g/mol ) 153.14231.59
Equivalents 1.01.0
Reagent 1 Chloroacetyl chlorideSodium bicarbonate
Reagent 1 MW ( g/mol ) 112.9484.01
Reagent 1 Equivalents 1.12.0
Reagent 2 Sodium bicarbonate-
Reagent 2 MW ( g/mol ) 84.01-
Reagent 2 Equivalents 2.5-
Solvent Acetone / WaterWater
Solvent Volume 10 vol / 10 vol20 vol
Reaction Temperature (°C) 0-10, then RT80-90
Reaction Time (h) 3-54-6
Expected Yield (%) 90-9592-97
Overall Expected Yield (%) \multicolumn{2}{c}{82-92}

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. The use of readily available and inexpensive starting materials and reagents, coupled with straightforward reaction conditions and purification procedures, makes this protocol highly attractive for industrial applications. The high overall yield and purity of the final product ensure its suitability for subsequent use in pharmaceutical synthesis and drug development programs. Careful monitoring of reaction parameters, particularly temperature during the acylation step and pH during workup, is critical for achieving optimal results.

Application Notes and Protocols for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct material science applications of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid are not extensively documented in current literature. The following application notes and protocols are based on the known reactivity of its functional groups (benzoxazinone, carboxylic acid) and analogous compounds reported in material science research. These are intended to serve as a starting point for exploring its potential in novel material synthesis.

Introduction

This compound is a bicyclic heterocyclic compound possessing two key functional moieties for material science applications: a polymerizable benzoxazine-like ring system and a reactive carboxylic acid group. These features suggest its potential as a versatile building block for the synthesis of advanced polymers and functional materials.

Key Structural Features and Potential Applications:

  • Benzoxazine Moiety: The dihydro-1,4-benzoxazine ring is a precursor to polybenzoxazines, a class of high-performance thermosetting polymers known for their exceptional thermal stability, mechanical strength, flame retardancy, and low water absorption.[1][2][3] The "oxo" substitution at the 3-position (a lactam structure) differentiates it from traditional 1,3-benzoxazines but still offers potential for ring-opening reactions.

  • Carboxylic Acid Group: The carboxylic acid functionality can serve multiple roles:

    • As an internal catalyst for the ring-opening polymerization of the benzoxazine ring, potentially lowering the curing temperature.[4]

    • As a reactive site for post-polymerization modifications.

    • As a coordinating ligand for the synthesis of metal-organic frameworks (MOFs).

    • To enhance the solubility and processability of the resulting polymers.

Potential Application I: Monomer for High-Performance Polybenzoxazines

The primary anticipated application of this compound is as a monomer for the synthesis of novel polybenzoxazines. The presence of the carboxylic acid group is expected to influence the polymerization behavior and the final properties of the thermoset.

Proposed Polymerization Pathway

The polymerization is expected to proceed via a thermally initiated ring-opening polymerization (ROP) of the benzoxazine ring. The carboxylic acid group can act as an internal catalyst, protonating the oxygen atom of the oxazine ring and facilitating its opening.

G Monomer This compound ROP Thermal Curing (Ring-Opening Polymerization) Monomer->ROP Heat Polymer Crosslinked Polybenzoxazine Network ROP->Polymer

Caption: Proposed thermal curing of the monomer.

Experimental Protocol: Synthesis and Curing

Objective: To synthesize a polybenzoxazine thermoset from this compound and characterize its thermal properties.

Materials:

  • This compound

  • High-boiling point solvent (e.g., N,N-dimethylformamide, DMF) (optional, for solution casting)

  • Aluminum weighing pans for DSC

  • Molds for preparing bulk samples

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Vacuum oven

Procedure:

  • Determination of Curing Profile (DSC):

    • Accurately weigh 5-10 mg of the monomer into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow to determine the onset and peak of the exothermic curing reaction.

  • Bulk Polymer Synthesis (Melt Curing):

    • Place a desired amount of the monomer into a suitable mold.

    • Transfer the mold to a vacuum oven preheated to a temperature determined from the DSC analysis (typically near the onset of the curing exotherm).

    • Apply a staged curing process, for example: 150°C for 1 hour, 180°C for 2 hours, and 210°C for 1 hour. (Note: The exact temperatures and times should be optimized based on the DSC results).

    • After curing, allow the sample to cool slowly to room temperature before demolding.

  • Characterization:

    • FTIR Spectroscopy: Obtain FTIR spectra of the monomer and the cured polymer. The disappearance of characteristic benzoxazine ring vibrations and the appearance of new peaks (e.g., phenolic hydroxyl groups) will confirm polymerization.

    • Thermogravimetric Analysis (TGA): Heat the cured polymer sample from room temperature to 800°C at 10°C/min under a nitrogen atmosphere to determine its thermal stability (decomposition temperature) and char yield.

Expected Quantitative Data

The following table outlines the expected data from the characterization of the resulting polybenzoxazine, based on typical values for carboxylic acid-containing polybenzoxazines.

PropertyExpected Value RangeAnalysis Technique
Curing Temperature (Peak)200 - 250 °CDSC
Decomposition Temp. (Td5%)300 - 400 °CTGA
Char Yield at 800°C (N2)40 - 60 %TGA

Potential Application II: Ligand for Metal-Organic Frameworks (MOFs)

The carboxylic acid group on the benzoxazine backbone makes it a suitable candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The benzoxazine moiety would introduce additional functionality into the MOF structure.

Proposed MOF Synthesis Pathway

A solvothermal reaction between a metal salt and the benzoxazine carboxylic acid ligand would lead to the self-assembly of a crystalline MOF structure.

G Ligand This compound Solvothermal Solvothermal Synthesis Ligand->Solvothermal Metal Metal Salt (e.g., Zn(NO3)2) Metal->Solvothermal MOF Functionalized MOF Solvothermal->MOF

Caption: Synthesis of a functionalized MOF.

Experimental Protocol: Solvothermal Synthesis of a MOF

Objective: To synthesize a MOF using this compound as the organic linker.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-dimethylformamide (DMF), Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Equipment:

  • Oven

  • Centrifuge

  • Powder X-ray Diffractometer (PXRD)

Procedure:

  • Synthesis:

    • In a glass vial, dissolve the benzoxazine carboxylic acid ligand and the metal salt in the chosen solvent in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal).

    • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 80-120°C) for a set period (e.g., 24-72 hours).

    • Allow the autoclave to cool slowly to room temperature.

  • Isolation and Activation:

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product with fresh solvent (e.g., DMF) several times to remove unreacted starting materials.

    • Solvent-exchange the product with a more volatile solvent (e.g., ethanol or acetone) over 2-3 days.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization:

    • PXRD: Confirm the crystallinity and phase purity of the synthesized MOF.

    • TGA: Determine the thermal stability of the MOF and confirm the removal of guest solvent molecules.

    • Gas Adsorption (e.g., N2 at 77K): Determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Expected Quantitative Data

The following table summarizes the expected characterization data for a hypothetical MOF synthesized with this ligand.

PropertyExpected Value RangeAnalysis Technique
BET Surface Area500 - 2000 m2/gN2 Adsorption
Pore Volume0.3 - 1.0 cm3/gN2 Adsorption
Thermal Stability (in air)> 250 °CTGA

Safety Information

  • This compound: Refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents (e.g., DMF): Use in a well-ventilated fume hood. Consult the specific MSDS for handling precautions.

  • Metal Salts: Handle with care, as some may be toxic or oxidizing.

  • High Temperatures and Pressures: Exercise caution when working with ovens and autoclaves.

Conclusion

While direct applications of this compound in material science are yet to be fully explored, its unique combination of a polymerizable heterocyclic ring and a carboxylic acid functional group presents significant opportunities for the development of novel high-performance polymers and functional porous materials. The protocols provided herein offer a foundational approach for researchers to begin investigating the potential of this promising compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route covered involves the reaction of 4-amino-3-hydroxybenzoic acid with a chloroacetyl synthon (e.g., chloroacetyl chloride or ethyl chloroacetate) followed by intramolecular cyclization.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete N-acylation: The initial reaction between 4-amino-3-hydroxybenzoic acid and the chloroacetyl reagent may be incomplete. 2. Ineffective Cyclization: The subsequent ring closure to form the benzoxazine structure may not be proceeding efficiently. 3. Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.1. Optimize N-acylation: - Ensure the 4-amino-3-hydroxybenzoic acid is completely dissolved before adding the acylating agent. - Use a suitable base (e.g., pyridine, triethylamine, or sodium acetate) to neutralize the HCl or acetic acid byproduct. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Promote Cyclization: - After N-acylation, the addition of a base (e.g., potassium carbonate, sodium hydroxide) can facilitate the intramolecular Williamson ether synthesis. - Heating the reaction mixture may be necessary to drive the cyclization to completion. 3. Milder Reaction Conditions: - If using chloroacetyl chloride, perform the reaction at a low temperature (e.g., 0 °C) to control the reactivity. - Consider using a less reactive acylating agent like ethyl chloroacetate, which may require heating but can offer better control.
Presence of Multiple Impurities in the Crude Product 1. Diacylation: The amino group of 4-amino-3-hydroxybenzoic acid may react with two molecules of the chloroacetyl reagent. 2. Polymerization: Intermolecular reactions can lead to the formation of polymeric byproducts. 3. Decarboxylation: The carboxylic acid group may be lost under harsh heating conditions.[2] 4. O-acylation: The hydroxyl group may be acylated in addition to the amino group.1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the chloroacetylating agent to minimize diacylation. 2. Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization. 3. Temperature Control: Avoid excessive heating during the reaction and work-up to prevent decarboxylation. 4. Selective N-acylation: The amino group is generally more nucleophilic than the phenolic hydroxyl group, but O-acylation can occur. Purification by recrystallization or column chromatography can remove this impurity.
Difficulty in Product Purification 1. Poor Solubility of the Product: The product may have limited solubility in common organic solvents, making recrystallization challenging. 2. Co-precipitation of Starting Material: Unreacted 4-amino-3-hydroxybenzoic acid may co-precipitate with the product. 3. Presence of Tarry Byproducts: Undesired side reactions can lead to the formation of hard-to-remove tars.1. Recrystallization Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, DMF/water, acetic acid/water) to find a suitable system for recrystallization. 2. pH Adjustment during Work-up: The carboxylic acid product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidification. 3. Charcoal Treatment: The use of activated charcoal during recrystallization can help to remove colored and tarry impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic approach involves a two-step, one-pot reaction starting from 4-amino-3-hydroxybenzoic acid. The first step is the N-acylation of the amino group with a chloroacetylating agent, such as chloroacetyl chloride or ethyl chloroacetate. This is followed by an intramolecular cyclization, typically base-mediated, to form the benzoxazine ring.

Q2: How can I improve the yield of the N-acylation step?

A2: To improve the yield of the N-acylation, ensure that your 4-amino-3-hydroxybenzoic acid is of high purity. The reaction should be carried out in a suitable aprotic solvent. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the acid generated during the reaction.[1] Careful control of the reaction temperature, especially when using highly reactive reagents like chloroacetyl chloride, can prevent side reactions.

Q3: What are the key parameters to control during the cyclization step?

A3: The success of the intramolecular cyclization is dependent on the choice of base and the reaction temperature. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenolic hydroxyl group and initiate the ring closure. The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by TLC is recommended to determine the optimal reaction time and prevent product degradation from prolonged heating.

Q4: What are the expected side products in this synthesis?

A4: Common side products can include the diacylated product, where both the amino and hydroxyl groups have reacted with the chloroacetylating agent, and polymeric material from intermolecular reactions. Under harsh conditions, decarboxylation of the starting material or the final product can also occur.[2]

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol/water or DMF/water. If the crude product contains significant impurities, an initial acid-base workup can be beneficial. Dissolving the crude product in a dilute basic solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid can significantly improve purity.

Experimental Protocols

Synthesis of 4-amino-3-hydroxybenzoic acid from 4-nitro-3-hydroxybenzoic acid

This protocol is adapted from a standard reduction method for nitroarenes.

Materials:

  • 4-nitro-3-hydroxybenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

Procedure:

  • In a round-bottom flask, suspend 4-nitro-3-hydroxybenzoic acid (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the mixture in an ice bath and add a solution of tin(II) chloride dihydrate (approximately 5 equivalents) in concentrated HCl portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until a pH of approximately 7-8 is reached. This will precipitate tin salts.

  • Filter the mixture to remove the inorganic salts and wash the solid with water.

  • Combine the filtrate and washings, and acidify with concentrated HCl to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-3-hydroxybenzoic acid. The product can be further purified by recrystallization from hot water or a methanol/water mixture.

Synthesis of this compound

This is a general procedure based on common organic synthesis methodologies. Optimization of reaction conditions may be necessary.

Materials:

  • 4-amino-3-hydroxybenzoic acid

  • Ethyl chloroacetate or Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another suitable aprotic solvent

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture. If using chloroacetyl chloride, cool the reaction to 0 °C before addition.

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with HCl to a pH of 2-3 to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.

Data Presentation

Reaction Step Reagents Typical Conditions Typical Yield Key Parameters to Monitor
Precursor Synthesis 4-nitro-3-hydroxybenzoic acid, SnCl₂·2H₂, HClRoom temperature60-80%Reaction completion (TLC), pH during work-up
N-acylation & Cyclization 4-amino-3-hydroxybenzoic acid, Ethyl chloroacetate, K₂CO₃, DMF80-100 °C70-90% (crude)Reaction completion (TLC), Temperature

Visualizations

Synthetic Pathway

Synthesis_Pathway A 4-nitro-3-hydroxybenzoic acid B 4-amino-3-hydroxybenzoic acid A->B Reduction (e.g., SnCl2/HCl) C N-(4-carboxy-2-hydroxyphenyl)- 2-chloroacetamide (Intermediate) B->C N-acylation (e.g., ClCOCH2Cl) D 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carboxylic acid C->D Intramolecular Cyclization (Base)

Caption: Synthetic route to the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Acylation Check N-acylation Completion (TLC) Start->Check_Acylation Optimize_Acylation Optimize Acylation: - Adjust base/solvent - Check starting material purity Check_Acylation->Optimize_Acylation Incomplete Check_Cyclization Check Cyclization Completion (TLC) Check_Acylation->Check_Cyclization Complete Optimize_Acylation->Check_Acylation Optimize_Cyclization Optimize Cyclization: - Adjust base/temperature - Increase reaction time Check_Cyclization->Optimize_Cyclization Incomplete Purification_Issues Analyze Impurities (NMR, LC-MS) Check_Cyclization->Purification_Issues Complete Optimize_Cyclization->Check_Cyclization Recrystallize Recrystallization with different solvents Purification_Issues->Recrystallize Known Impurities Acid_Base_Wash Perform Acid-Base Wash Purification_Issues->Acid_Base_Wash Tarry/Unknown Impurities End Improved Yield/Purity Recrystallize->End Acid_Base_Wash->End

Caption: A logical guide for troubleshooting.

References

Technical Support Center: Purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity product.

Troubleshooting Guide

Issue 1: Low recovery of the purified compound after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery during recrystallization is a common issue that can stem from several factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.

    • Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.

    • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.

    • Incomplete Precipitation: The crystallization process may not be complete when the crystals are collected.

    Troubleshooting Steps:

    • Optimize the Solvent System: If the yield is consistently low, consider testing different solvent systems. A mixed solvent system, where the compound is dissolved in a "good" solvent and then a "poor" solvent is added to induce precipitation, can sometimes provide better recovery.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions until the solid is just dissolved.

    • Prevent Premature Crystallization: If performing a hot filtration, preheat the funnel and the receiving flask to prevent a sudden drop in temperature.

    • Ensure Complete Crystallization: After allowing the solution to cool to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

    • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor without dissolving a significant amount of the product.

Issue 2: The purified product is still impure after recrystallization.

  • Question: My NMR/LC-MS analysis shows that the product is still contaminated with impurities even after recrystallization. How can I improve the purity?

  • Answer: The persistence of impurities after recrystallization suggests that the chosen solvent system may not be effective at separating the product from certain contaminants, or that the impurities have very similar solubility profiles.

    • Co-precipitation: Some impurities may co-precipitate with the desired product.

    • Inadequate Solvent System: The solvent may not provide a sufficient solubility difference between the product and the impurities.

    Troubleshooting Steps:

    • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.

    • Try a Different Solvent System: Experiment with solvents of different polarities. Refer to the solvent selection table below for suggestions.

    • Acid-Base Extraction: Since the target molecule is a carboxylic acid, an acid-base extraction can be a very effective purification step to remove neutral or basic impurities prior to recrystallization.[1][2][3][4] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its salt. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

    • Column Chromatography: For difficult separations, column chromatography is a powerful technique. A silica gel column with an appropriate mobile phase can effectively separate the product from closely related impurities.

Issue 3: The product "oils out" instead of forming crystals during recrystallization.

  • Question: During cooling, my product separates as an oil instead of forming solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystalline lattice. This can be caused by a very high concentration of the solute or the presence of impurities that inhibit crystallization.

    Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool slowly again.

    • Slow Cooling: Allow the solution to cool very slowly. A sudden drop in temperature can favor oiling out. You can insulate the flask to slow down the cooling process.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: If the problem persists, the solvent system may be inappropriate. Try a different solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

  • Question: What are the most common impurities I might encounter in the synthesis of this compound?

  • Answer: Common impurities can include:

    • Starting Materials: Unreacted starting materials from the synthesis.

    • Side Products: Byproducts from the reaction, such as products of incomplete cyclization or over-alkylation.

    • Decarboxylation Product: Carboxylic acids can sometimes undergo decarboxylation at elevated temperatures, leading to the formation of the corresponding derivative without the carboxylic acid group.[5]

  • Question: What is a good starting point for a recrystallization solvent?

  • Answer: Based on the structure of the target molecule (a polar, aromatic carboxylic acid), polar protic solvents are a good starting point. Ethanol or a mixture of ethanol and water could be effective. Ethyl acetate might also be a suitable solvent. It is always recommended to perform small-scale solubility tests with a few different solvents to identify the best candidate.

  • Question: When should I consider using column chromatography?

  • Answer: Column chromatography is recommended when:

    • Recrystallization fails to provide the desired purity.

    • Impurities have very similar solubility profiles to the product.

    • You need to separate a complex mixture of products.

    • You are working with a small amount of material where losses from multiple recrystallizations would be significant.

  • Question: How can I monitor the purity of my compound during the purification process?

  • Answer: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the components. For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent/Solvent SystemExpected Outcome & Comments
Recrystallization EthanolGood starting point for polar compounds. May require the addition of water to decrease solubility at room temperature.
Ethyl AcetateA moderately polar solvent that can be effective. May need to be paired with a non-polar solvent like hexanes in a mixed-solvent system.
Acetic Acid/WaterCan be a good solvent for carboxylic acids, but residual acetic acid might be difficult to remove.
Column Chromatography Ethyl Acetate / HexanesA standard mobile phase for compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation.
Dichloromethane / MethanolA more polar mobile phase suitable for highly polar compounds. A small percentage of methanol (1-10%) is typically used.[6]
Dichloromethane / Methanol with 1% Acetic AcidThe addition of a small amount of acid to the mobile phase can improve the peak shape of carboxylic acids by suppressing ionization on the silica gel.[7]
Acid-Base Extraction Diethyl Ether / aq. NaHCO₃The carboxylic acid will be extracted into the aqueous basic layer, leaving neutral impurities in the organic layer.
Ethyl Acetate / aq. NaHCO₃Similar to diethyl ether, but ethyl acetate is less flammable.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heat a funnel and a new Erlenmeyer flask on the hot plate. Place a fluted filter paper in the hot funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of the carboxylic acid.

  • Collection of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To ensure all the carboxylic acid has been extracted, you can add fresh aqueous NaHCO₃ to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Washing the Organic Layer (Optional): The organic layer, which contains any neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Acidification: In a fume hood, cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper, pH ~2). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Purification_Method Choose Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Simple Impurities Acid_Base_Extraction Acid-Base Extraction Purification_Method->Acid_Base_Extraction Neutral/Basic Impurities Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Acid_Base_Extraction->Recrystallization Further Purification Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, NMR, LC-MS) Pure_Product->Analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree Start Purification Issue Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Oiling_Out Product Oils Out Start->Oiling_Out Too_Much_Solvent Too much solvent used? Low_Yield->Too_Much_Solvent Co_Precipitation Impurities co-precipitating? Impure_Product->Co_Precipitation Cooling_Too_Fast Cooling too fast? Oiling_Out->Cooling_Too_Fast Evaporate_Solvent Evaporate some solvent and re-cool Too_Much_Solvent->Evaporate_Solvent Yes Optimize_Solvent Optimize solvent system Too_Much_Solvent->Optimize_Solvent No Second_Recrystallization Perform second recrystallization Co_Precipitation->Second_Recrystallization Yes Acid_Base Use Acid-Base Extraction Co_Precipitation->Acid_Base No, try another method Chromatography Use Column Chromatography Acid_Base->Chromatography If still impure Slow_Cooling Cool slowly / Insulate flask Cooling_Too_Fast->Slow_Cooling Yes Add_Solvent Re-heat and add more solvent Cooling_Too_Fast->Add_Solvent No Seed_Crystal Add seed crystal Add_Solvent->Seed_Crystal

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering common challenges in the synthesis of benzoxazine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzoxazine monomers?

A1: The most prevalent method is the Mannich condensation reaction, which typically involves the reaction of a phenol, a primary amine, and formaldehyde.[1] This one-pot synthesis is widely used due to its simplicity and the diverse range of functional phenols and amines that can be employed.[1] Variations of this method include solvent-based, solvent-free, and microwave-assisted syntheses.[1][2]

Q2: What are the typical yields for benzoxazine synthesis?

A2: Yields can vary significantly depending on the specific reactants, solvent system, and reaction conditions. Solvent-based syntheses have reported yields ranging from 33% to over 90%.[3][4][5] Solvent-free methods can also achieve high yields, often in shorter reaction times.[2] For instance, a microwave-assisted solvent-free synthesis of a guaiacol-derived benzoxazine reported a 70% yield in just 6 minutes.[2]

Q3: What are common side products in benzoxazine synthesis and how can they be minimized?

A3: Common side products include oligomers and hyperbranched triazine structures, especially when using diamines.[6][7] The formation of these byproducts is often promoted by the presence of water, polar solvents, prolonged reaction times, and high temperatures.[6] To minimize their formation, it is crucial to control these reaction parameters carefully and select an appropriate solvent.

Q4: How can I purify my benzoxazine product effectively?

A4: Purification can be challenging, particularly for liquid or glassy benzoxazine monomers.[8] Common purification techniques include column chromatography and recrystallization.[9][10] For solid products, recrystallization from a suitable solvent system is often effective.[9] It is important to note that impurities can significantly impact the subsequent polymerization behavior of the monomer.[11]

Q5: My benzoxazine monomer shows a high curing temperature. How can this be lowered?

A5: High curing (ring-opening polymerization) temperatures are a common issue with benzoxazine resins.[12] This can be addressed by designing monomers with internal catalytic functionalities (e.g., phenolic hydroxyl groups) or by adding external catalysts such as Lewis acids or organic acids.[12] The presence of certain impurities from the synthesis can also sometimes lower the curing temperature.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of benzoxazine derivatives.

Issue 1: Low Yield
Potential Cause Recommended Solution
Incomplete Reaction - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature, but be cautious of potential side reactions.
Side Product Formation - Optimize the stoichiometry of reactants. An excess of formaldehyde is often used, but this can sometimes lead to side reactions.- Ensure anhydrous conditions if water-sensitive intermediates are involved.[6]- Choose a non-polar solvent to minimize the formation of oligomeric side products.[6]
Poor Solubility of Reactants - Select a solvent that effectively dissolves all reactants at the reaction temperature. Toluene and dioxane are commonly used.[6] A mixed solvent system, such as toluene/ethanol, may also be beneficial.
Incorrect pH - For syntheses involving weakly basic amines, a strongly acidic reaction medium may be necessary to achieve a high yield.[14]
Issue 2: Formation of Insoluble Solids
Potential Cause Recommended Solution
Poor Solubility of Product or Intermediates - If the product precipitates during the reaction, consider using a solvent in which it is more soluble at the reaction temperature.- For syntheses involving diamines, the formation of a stable triaza network can lead to insolubility and hinder benzoxazine formation. Using a co-solvent might improve solubility.[15]
Side Reactions Leading to Insoluble Polymers - Re-evaluate the reaction temperature and time to avoid excessive polymerization.
Issue 3: Purification Difficulties
Potential Cause Recommended Solution
Product "Oiling Out" During Recrystallization - This occurs when the solute comes out of solution above its melting point. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9]
No Crystal Formation After Cooling - The solution may not be saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9]
Low Recovery After Recrystallization - Avoid using an excessive amount of solvent for dissolution.- Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[16]

Quantitative Data Summary

The following tables provide a summary of reported yields and reaction conditions for the synthesis of various benzoxazine derivatives.

Table 1: Solvent-Based Synthesis of Benzoxazine Derivatives

PhenolAmineSolventTemp (°C)Time (h)Yield (%)Reference
Bisphenol Ap-AminodiphenylamineToluene1108.5~33[3]
PhenolAnilineTolueneReflux593[4]
Bisphenol AAnilineDiethyl Ether120175[17]
EugenolFurfurylamineToluene95277.65[18]
Bisphenol AFurfurylamineToluene95293.78[18]

Table 2: Solvent-Free Synthesis of Benzoxazine Derivatives

PhenolAmineMethodTemp (°C)TimeYield (%)Reference
GuaiacolVarious AminesMicrowave-6 minGood[2]
Bisphenol with Trityl GroupAnilineConventional Heating--92[5]
PhenolFurfurylamineBall-milling--High[12]

Experimental Protocols

Protocol 1: Synthesis of Bisphenol A-Aniline Benzoxazine (BA-a) in Toluene

This protocol is adapted from a standard solvent-based synthesis method.

Materials:

  • Bisphenol A

  • Aniline

  • Paraformaldehyde

  • Toluene

  • 1 N Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Bisphenol A (1 mole equivalent) and aniline (2 mole equivalents) in toluene.

  • Add paraformaldehyde (4 mole equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 5 hours.[4]

  • Cool the reaction mixture to room temperature.

  • Wash the solution three times with 1 N NaOH solution and then with water until the pH of the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as hexane or a toluene/acetone mixture to afford pure BA-a crystals.[4]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Guaiacol-Based Benzoxazine

This protocol offers a rapid and environmentally friendly alternative to traditional heating methods.[2]

Materials:

  • Guaiacol

  • Primary Amine (e.g., aniline)

  • Paraformaldehyde

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe vessel, mix guaiacol (1 mole equivalent), the primary amine (1 mole equivalent), and paraformaldehyde (2 mole equivalents).

  • Irradiate the mixture in a microwave reactor for approximately 6 minutes. The mixture should become homogeneous within the first minute.[2]

  • After the reaction, cool the mixture to room temperature.

  • Dissolve the crude product in CH₂Cl₂ and wash it twice with a 2 M NaOH solution.

  • Collect the organic phase, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product further by column chromatography on silica gel.

Visualizations

Experimental Workflow for Benzoxazine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Phenol, Amine, and Formaldehyde Source Mixing Mix Reactants Reactants->Mixing Solvent Choose Solvent (e.g., Toluene) or Solvent-Free Solvent->Mixing Heating Heat Mixture (Conventional or Microwave) Mixing->Heating Monitoring Monitor Reaction (e.g., TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up (e.g., NaOH wash) Monitoring->Workup Reaction Complete Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Characterization Characterization (NMR, FTIR, DSC) Purification->Characterization Final Pure Benzoxazine Monomer Characterization->Final

Caption: A typical experimental workflow for the synthesis of benzoxazine derivatives.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Evident? Incomplete->SideProducts No Sol_Incomplete1 Extend Reaction Time Incomplete->Sol_Incomplete1 Yes PurificationLoss Significant Loss During Purification? SideProducts->PurificationLoss No Sol_Side1 Optimize Stoichiometry SideProducts->Sol_Side1 Yes Sol_Purification1 Optimize Recrystallization PurificationLoss->Sol_Purification1 Yes Sol_Incomplete2 Increase Temperature Sol_Incomplete1->Sol_Incomplete2 Sol_Side2 Change Solvent Sol_Side1->Sol_Side2 Sol_Side3 Control Temperature Sol_Side2->Sol_Side3 Sol_Purification2 Check Chromatography Conditions Sol_Purification1->Sol_Purification2

Caption: A logical flowchart for troubleshooting low yields in benzoxazine synthesis.

Potential Signaling Pathways for Benzoxazine Derivatives in Drug Development

G cluster_cancer Anticancer Effects cluster_angiogenesis Angiogenesis Modulation Benzoxazine Benzoxazine Derivative Kinase Kinase Inhibition (e.g., HER2, JNK1) Benzoxazine->Kinase Membrane Disruption of Cell Membrane Permeability Benzoxazine->Membrane ROS Modulation of ROS Levels Benzoxazine->ROS NO Stimulation of NO Production Benzoxazine->NO CellDeath Induction of Cell Death (Apoptosis/Necrosis) Kinase->CellDeath Membrane->CellDeath Angiogenesis Promotion of Angiogenesis ROS->Angiogenesis eNOS Activation of eNOS NO->eNOS eNOS->Angiogenesis

Caption: Potential signaling pathways influenced by benzoxazine derivatives.[7][19]

References

Technical Support Center: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. The content addresses common experimental challenges and offers systematic approaches to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and effective method is the cyclization of a substituted 2-aminophenol with a suitable C2 electrophile. Specifically, the reaction of 4-amino-3-hydroxybenzoic acid with chloroacetyl chloride is a primary route. This involves an initial N-acylation followed by an intramolecular Williamson ether synthesis (cyclization) to form the benzoxazine ring.

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters include the choice of base and solvent, reaction temperature, and the management of the free carboxylic acid group. The base is crucial for both the initial acylation and the subsequent cyclization step. Temperature control is vital to prevent side reactions and degradation.[1] The carboxylic acid can complicate the reaction, potentially requiring a protection/deprotection strategy for optimal results.

Q3: What are the typical side products observed in this reaction?

Common side products can include uncyclized N-acylated intermediate, O-acylated products, and polymeric or oligomeric materials.[2] Formation of oligomers is often promoted by high temperatures.[2] If the carboxylic acid is not protected, side reactions such as anhydride formation or esterification with solvent alcohols can also occur.

Q4: How can the purity of the final product be improved?

Purification typically involves acidic workup to precipitate the carboxylic acid, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). If significant impurities persist, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) may be necessary.

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Product
  • Q: My reaction is yielding very little or no product. What are the likely causes?

    • A:

      • Reagent Quality: Ensure the starting materials, particularly 4-amino-3-hydroxybenzoic acid and chloroacetyl chloride, are pure and dry. Chloroacetyl chloride is moisture-sensitive and should be handled accordingly.

      • Base Selection: The choice of base is critical. A weak base may not be sufficient to deprotonate the phenolic hydroxyl group for cyclization. A very strong base might promote side reactions. Moderate bases like potassium carbonate, sodium carbonate, or triethylamine are often suitable.

      • Reaction Temperature: The cyclization step (intramolecular Williamson ether synthesis) often requires heating. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to decomposition.[1] An optimal range is typically between 50-100 °C, depending on the solvent.

      • Solvent Choice: The solvent must be able to dissolve the starting materials and be compatible with the reaction conditions. Polar aprotic solvents like DMF, DMAc, or acetonitrile are generally effective.

Problem 2: Significant Formation of Side Products
  • Q: My TLC/LC-MS analysis shows multiple spots/peaks, and the desired product is a minor component. How can I improve selectivity?

    • A:

      • Slow Addition of Reagent: Add the chloroacetyl chloride dropwise to the solution of 4-amino-3-hydroxybenzoic acid and base at a low temperature (e.g., 0-5 °C). This favors N-acylation over other reactive pathways and minimizes polymerization.

      • Protecting Group Strategy: The free carboxylic acid can interfere with the reaction. A highly effective strategy is to protect it as an ester (e.g., methyl or ethyl ester) prior to the cyclization reaction. The ester can then be hydrolyzed back to the carboxylic acid in a final step. This two-step approach often provides cleaner reactions and higher overall yields.

      • Stoichiometry Control: Ensure the stoichiometry of the reactants is carefully controlled. An excess of chloroacetyl chloride can lead to multiple acylations and side reactions.[1]

Problem 3: Difficulty in Product Isolation and Purification
  • Q: The product seems to be water-soluble, making extraction difficult, or it is hard to purify. What methods can I use?

    • A:

      • Acidification: As a carboxylic acid, the product's solubility is pH-dependent. After the reaction is complete, quenching with water and then carefully acidifying the aqueous solution (e.g., with 1M HCl) to a pH of 2-3 should precipitate the product, which can then be collected by filtration.

      • Recrystallization: The crude, filtered product can be purified by recrystallization. Experiment with different solvent systems. Polar solvents are generally required.

      • Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed. To prevent streaking on the column due to the acidic nature of the product, it is advisable to add a small percentage of a volatile acid (like acetic acid or formic acid) to the mobile phase.

Experimental Protocols

Protocol A: Direct Synthesis (Unprotected)
  • To a stirred solution of 4-amino-3-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF (10 mL per gram of starting material), cool the mixture to 0 °C.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DMF dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude solid by recrystallization.

Protocol B: Synthesis via Protecting Group Strategy
  • Esterification: Protect the carboxylic acid of 4-amino-3-hydroxybenzoic acid as a methyl ester using standard methods (e.g., SOCl₂ in methanol).

  • Cyclization: Follow the steps in Protocol A, using the methyl ester as the starting material.

  • Hydrolysis (Deprotection): Once the cyclized ester product is isolated and purified, hydrolyze the ester to the desired carboxylic acid using aqueous base (e.g., LiOH in THF/water) followed by acidic workup.

Data Presentation

Table 1: Optimization of Reaction Conditions for Direct Synthesis

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (by LCMS)
1Triethylamine (2.2)THF65122560%
2K₂CO₃ (2.5)Acetonitrile8084575%
3K₂CO₃ (2.5)DMF8066085%
4Na₂CO₃ (3.0)DMAc9065580%
5K₂CO₃ (2.5)DMF10045270% (degradation observed)

Visualizations

G cluster_0 Proposed Synthetic Workflows cluster_legend Legend SM 4-Amino-3-hydroxybenzoic Acid PG_SM Methyl 4-amino-3-hydroxybenzoate (Protected SM) SM->PG_SM SOCl₂, MeOH (Protection) direct_path SM->direct_path R1 Chloroacetyl Chloride R1->direct_path K₂CO₃, DMF (Acylation) pg_path R1->pg_path K₂CO₃, DMF (Acylation) PG_SM->pg_path Intermediate N-acylated Intermediate direct_path->Intermediate PG_Intermediate Protected Intermediate pg_path->PG_Intermediate FinalProduct 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine- 6-carboxylic Acid Intermediate->FinalProduct Heat (Cyclization) PG_Product Protected Final Product PG_Intermediate->PG_Product Heat (Cyclization) PG_Product->FinalProduct LiOH, H₂O/THF (Deprotection) k1 Starting Material k2 Intermediate k3 Protected Product k4 Final Product

Caption: Synthetic workflows for the target molecule.

G start Low or No Yield Observed q_reagents Are starting materials pure and dry? start->q_reagents q_conditions Are reaction conditions (base, solvent, temp) appropriate? q_reagents->q_conditions Yes sol_reagents Solution: Verify purity of reagents. Use fresh/dry materials. q_reagents->sol_reagents No q_side_products Are significant side products observed? q_conditions->q_side_products Yes sol_conditions Solution: Optimize base (e.g., K₂CO₃), solvent (e.g., DMF), and temperature (e.g., 80°C). q_conditions->sol_conditions No sol_addition Solution: Add chloroacetyl chloride slowly at low temperature. q_side_products->sol_addition Yes sol_pg Solution: Consider protecting the carboxylic acid group. sol_addition->sol_pg If problem persists

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. The information provided is based on the general stability of benzoxazinone derivatives and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time. What are the potential causes?

A1: A decrease in the concentration of the compound in solution can be attributed to several factors, primarily chemical degradation. Based on the behavior of structurally related benzoxazinone compounds, the likely degradation pathways include hydrolysis, photolysis, and oxidation. It is also important to consider potential precipitation if the solubility limit is exceeded.

Q2: I observe a color change in my stock solution. What could be the reason?

A2: A color change often indicates the formation of degradation products. For benzoxazinone-related structures, degradation can lead to the formation of colored compounds such as aminophenoxazines. This is a qualitative indicator of instability and should be investigated further using analytical techniques like HPLC or LC-MS to identify the degradation products.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of other benzoxazinoids, potential degradation products could include:

  • Hydrolysis products: Opening of the oxazine ring to form aminophenol derivatives.

  • Decarboxylation products: Loss of the carboxylic acid group.

  • Oxidative degradation products: Modifications to the aromatic ring or other parts of the molecule.

  • Photodegradation products: Various rearranged or fragmented molecules resulting from light exposure.

The following diagram illustrates a hypothetical degradation pathway based on known reactions of similar compounds.

A 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carboxylic acid B Ring-Opened Intermediate (Aminophenol derivative) A->B Hydrolysis (pH dependent) C Decarboxylation Product A->C Heat/Light D Oxidized Products A->D Oxidizing agents (e.g., H₂O₂) E Photodegradation Products A->E UV/Visible Light

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps
Degradation of the compound in the assay medium. 1. Prepare fresh solutions of the compound immediately before each experiment. 2. Perform a time-course experiment to assess the stability of the compound in the assay medium by analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method. 3. If degradation is observed, consider adjusting the pH of the medium (if possible) or reducing the incubation time.
Precipitation of the compound. 1. Visually inspect the solution for any particulate matter. 2. Determine the solubility of the compound in the assay medium. 3. If solubility is an issue, consider using a co-solvent (ensure it does not affect the assay) or preparing a more dilute solution.
Photodegradation during the experiment. 1. Protect the solutions from light by using amber vials or covering the containers with aluminum foil. 2. Minimize the exposure of the experimental setup to direct light.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Potential Cause Troubleshooting Steps
Compound degradation during sample preparation or storage. 1. Analyze freshly prepared samples immediately. 2. If storage is necessary, store samples at a low temperature (e.g., 2-8 °C or -20 °C) and protect them from light. 3. Evaluate the stability of the compound in the mobile phase.
Forced degradation due to analytical conditions. 1. Investigate the effect of mobile phase pH and composition on stability. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their potential structures. 3. Conduct forced degradation studies to intentionally generate degradation products and compare their retention times with the unknown peaks.

Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol outlines a basic experiment to assess the stability of this compound in a buffered solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with UV detector

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM.

  • Incubation: Aliquot the working solution into several vials. Keep one vial as the time zero (T=0) sample and place the others in a controlled environment (e.g., 25°C or 37°C), protected from light.

  • Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial and immediately analyze it by HPLC.

  • HPLC Analysis: Use a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Dilute to 100 µM in PBS (pH 7.4) A->B C Aliquot into Vials B->C D Incubate at 25°C (Protected from Light) C->D E Collect Samples at 0, 2, 4, 8, 24, 48h D->E F HPLC Analysis E->F G Calculate % Remaining F->G

Caption: Workflow for preliminary solution stability assessment.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

Procedure:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose aliquots of the solution to the different stress conditions listed above.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to separate and identify the degradation products.

Data Presentation

Quantitative data from stability studies should be summarized in tables for easy comparison.

Table 1: Example of Solution Stability Data

Time (hours)Concentration (µM)% Remaining
0101.2100.0
298.597.3
495.194.0
889.788.6
2475.374.4
4860.159.4

Table 2: Example of Forced Degradation Results

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h15.224.5 min
0.1 M NaOH, 60°C, 24h45.833.2 min
3% H₂O₂, RT, 24h8.515.1 min
Photostability (ICH Q1B)22.142.8 min, 6.7 min

Disclaimer: The information provided here is for guidance purposes only and is based on general chemical principles and data from related compounds. It is essential to perform specific stability studies for this compound under your experimental conditions to obtain accurate stability data.

Technical Support Center: 1,4-Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-benzoxazines. The following sections address common issues encountered during experiments, with a focus on practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,4-benzoxazines?

A1: The synthesis of 1,4-benzoxazines can be achieved through several methodologies. Classical approaches often involve the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes, though these methods may require high temperatures and result in variable yields.[1] Modern methods offering higher yields and milder conditions include copper-catalyzed intramolecular cyclization of functionalized precursors and Lewis acid-catalyzed ring opening of aziridines.[1] For the related 1,3-benzoxazines, the Mannich reaction is a widely adopted one-pot synthesis.[1][2][3]

Q2: My 1,4-benzoxazine synthesis is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in 1,4-benzoxazine synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Ensure that the temperature, reaction time, and stoichiometry are optimized for your specific substrates. Traditional methods can be sensitive to reaction conditions.[1]

  • Poor Reactant Quality: Impurities in starting materials can lead to side reactions and lower yields. Use high-purity reactants to ensure consistent results.[4]

  • Inappropriate Solvent: The reaction medium is crucial for reactant solubility, reaction kinetics, and minimizing side products.[4] Toluene and dioxane are commonly used, and a toluene/ethanol mixture has been shown to be effective for some functionalized benzoxazines.[4][5] Consider solvent-free methods, which can reduce reaction times and be more cost-effective.[4]

  • pH of the Reaction Medium: The pH is a critical factor, especially when using weakly basic amines. A strongly acidic medium can significantly improve yields in such cases.[6]

  • Side Reactions: The formation of byproducts, such as triazine structures, can reduce the yield of the desired 1,4-benzoxazine.[7]

Q3: My reaction mixture has formed a gel. What causes this and how can I prevent it?

A3: Gel formation during synthesis is often due to uncontrolled polymerization of the benzoxazine monomer. This can be triggered by:

  • High Temperatures: Excessive heat can initiate the ring-opening polymerization of the newly formed benzoxazine.

  • Presence of Catalysts: Certain impurities or reagents can act as catalysts for polymerization.

  • High Concentrations: High concentrations of reactants may favor intermolecular reactions leading to oligomers and polymers.

  • Substituents on the Aromatic Rings: The nature and position of substituents on the phenolic ring can influence the crosslinking density and tendency for gelation.[8]

To prevent gelation, consider lowering the reaction temperature, using a more dilute solution, and ensuring the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

Q4: What is the most effective method for purifying 1,4-benzoxazines?

A4: Column chromatography on silica gel is a widely used and effective method for purifying 1,4-benzoxazines.[1] A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] The importance of purification is highlighted by comparative analytical data of crude versus purified products, which show clearer NMR spectra and sharper melting points after purification.[9] Challenges in purification can arise from the use of high-boiling point solvents like toluene, which can be difficult to remove completely.[4] In such cases, ensure removal under reduced pressure.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in 1,4-benzoxazine synthesis.

Problem: Low or No Product Formation

start Low/No Product check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_solvent Evaluate Solvent Choice start->check_solvent check_ph Assess Reaction pH (especially for weak amines) start->check_ph side_reactions Investigate Potential Side Reactions start->side_reactions solution_reactants Use high-purity reagents. Confirm accurate molar ratios. check_reactants->solution_reactants solution_conditions Optimize temperature and reaction time based on literature for similar substrates. check_conditions->solution_conditions solution_solvent Try alternative solvents (e.g., dioxane, toluene/ethanol) or a solvent-free approach. check_solvent->solution_solvent solution_ph For weak amines, consider adding an acid catalyst. check_ph->solution_ph solution_side_reactions Analyze crude mixture by TLC, LC-MS, or NMR to identify byproducts. side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low or no product yield.

Problem: Formation of Insoluble Material or Gel

start Insoluble Material/Gel Formation check_temp Is the reaction temperature too high? start->check_temp check_conc Is the reactant concentration too high? start->check_conc check_impurities Are there any catalytic impurities? start->check_impurities solution_temp Lower the reaction temperature. check_temp->solution_temp solution_conc Use a more dilute solution. check_conc->solution_conc solution_impurities Ensure high purity of starting materials and solvents. check_impurities->solution_impurities

Caption: Troubleshooting guide for gel formation.

Data Presentation

Table 1: Comparison of 1,4-Benzoxazine Synthesis Methods

MethodCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Classical Condensation2-aminophenol, α-haloketoneHigh-boiling solventHighLongVariable[1]
Copper-Catalyzed CyclizationCuI, K₂CO₃Dioxane10012-24Moderate to High[1]
Microwave-AssistedNone specifiedPEG 600Not specified0.08 (5 min)73.5[10]
Mannich-like CondensationParaformaldehyde, AmineToluene/Ethanol80870[5]
Transition-Metal-FreeNoneEthanolNot specifiedNot specifiedup to 83[11]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-one[1]
  • To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the resulting mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford the desired product.

Protocol 2: General Mannich-like Condensation for Benzoxazine Monomers[5]
  • Dissolve the phenolic compound (e.g., 0.023 mol), primary amine (e.g., 0.046 mol), and paraformaldehyde (e.g., 0.092 mol) in a suitable solvent mixture, such as toluene/ethanol (2:1 v/v, 75 mL).

  • Heat the reaction mixture to 80 °C and maintain this temperature for 8 hours with stirring.

  • After cooling the mixture to room temperature, pour the solution into a non-solvent like hexane to precipitate the product.

  • Collect the precipitate by filtration and wash with the non-solvent.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Signaling Pathways and Reaction Mechanisms

cluster_main Main Reaction Pathway cluster_side Potential Side Reaction aminophenol 2-Aminophenol intermediate Intermediate aminophenol->intermediate Condensation haloketone α-Haloketone haloketone->intermediate benzoxazine 1,4-Benzoxazine intermediate->benzoxazine Cyclization diamine Diamine triazine Hyperbranched Triazine diamine->triazine Reaction paraformaldehyde Paraformaldehyde paraformaldehyde->triazine

Caption: General reaction pathway for 1,4-benzoxazine synthesis and a potential side reaction.

References

Technical Support Center: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem 1: Low yield of the desired product after the first step (N-acylation).

  • Question: I reacted 4-amino-3-hydroxybenzoic acid with chloroacetyl chloride, but I'm getting a low yield of the expected N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide. What could be the issue?

  • Answer: Several factors could contribute to a low yield in the N-acylation step. Here are some potential causes and troubleshooting suggestions:

    • Competitive O-acylation: The hydroxyl group on the aminophenol is also nucleophilic and can react with chloroacetyl chloride to form an ester side product.

      • Solution: Ensure the reaction is performed under conditions that favor N-acylation. This typically involves using a suitable base to deprotonate the amine selectively. Running the reaction at a lower temperature can also increase selectivity for N-acylation over O-acylation.

    • Diacylation: The amino group can potentially react with two molecules of chloroacetyl chloride.

      • Solution: Use a stoichiometric amount or a slight excess of chloroacetyl chloride. Adding the acylating agent dropwise to the solution of the aminophenol can help to control the reaction and minimize diacylation.

    • Incomplete reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

    • Degradation of starting material: 4-amino-3-hydroxybenzoic acid can be susceptible to oxidation, especially under basic conditions.

      • Solution: Use degassed solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 2: Multiple spots on TLC after the cyclization step, and difficulty in isolating the pure product.

  • Question: After treating N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide with a base to induce cyclization, my TLC shows multiple products, and purification is challenging. What are these side products, and how can I minimize them?

  • Answer: The presence of multiple products after the cyclization step often indicates incomplete reaction or the formation of side products. Here are the most likely possibilities:

    • Unreacted starting material: The cyclization may not have gone to completion.

      • Solution: Ensure a sufficient amount of a suitable base is used to facilitate the intramolecular nucleophilic substitution. Common bases for this type of cyclization include sodium carbonate, potassium carbonate, or a non-nucleophilic organic base. Heating the reaction mixture can also drive the cyclization to completion.

    • Formation of a dimer or oligomers: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or larger oligomeric species.

      • Solution: Employ high-dilution conditions. By adding the substrate solution slowly to a larger volume of the solvent containing the base, you can favor the intramolecular reaction pathway over intermolecular reactions.

    • Decarboxylation: The carboxylic acid group may be lost under the reaction conditions, particularly if elevated temperatures are used. This would result in the formation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

      • Solution: Use milder reaction conditions if decarboxylation is suspected. This could involve using a weaker base or running the reaction at a lower temperature for a longer period.

    • Hydrolysis of the chloroacetamide: The chloroacetamide functional group can be hydrolyzed back to the corresponding amine under certain basic conditions, especially in the presence of water.

      • Solution: Use anhydrous solvents and reagents to minimize hydrolysis.

Problem 3: The final product shows a loss of the carboxylic acid group in the mass spectrum.

  • Question: My mass spectrum of the final product shows a significant peak corresponding to the mass of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine, without the carboxylic acid. Why is this happening?

  • Answer: The loss of the carboxylic acid group is likely due to decarboxylation. This can occur either during the cyclization reaction or during workup and purification.

    • During cyclization: As mentioned in Problem 2, heating the reaction mixture, especially under basic conditions, can induce decarboxylation.

    • During workup or purification: Acidic workup conditions at elevated temperatures can also lead to decarboxylation. Purification by methods that require high temperatures, such as distillation or sublimation, should be avoided.

      • Solution: If decarboxylation is a major issue, consider protecting the carboxylic acid group as an ester prior to the acylation and cyclization steps. The ester can then be hydrolyzed under mild conditions as the final step to yield the desired carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common synthetic approach involves a two-step process:

  • N-acylation: Reaction of a suitable aminophenol, such as 4-amino-3-hydroxybenzoic acid, with chloroacetyl chloride in the presence of a base to form the intermediate N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: Treatment of the chloroacetamide intermediate with a base to induce an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine atom, leading to the formation of the benzoxazine ring.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters are:

  • Temperature: To control the selectivity of N- vs. O-acylation and to prevent decarboxylation.

  • Stoichiometry of reagents: Particularly the amount of chloroacetyl chloride to avoid diacylation.

  • Choice and amount of base: To ensure complete deprotonation for acylation and cyclization without promoting side reactions.

  • Reaction concentration: High dilution during cyclization is crucial to minimize intermolecular side reactions.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the consumption of starting materials and the formation of products and byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and intermediates.

    • Mass Spectrometry (MS): To determine the molecular weight of the product and identify any major impurities.

    • Infrared (IR) Spectroscopy: To identify key functional groups such as the carbonyl of the lactam and the carboxylic acid.

Quantitative Data Summary

The following table summarizes potential side products and conditions that may influence their formation.

Side ProductFormation StepInfluencing FactorsRecommended Mitigation
O-acylated isomerN-acylationHigh temperature, strong base, excess acyl chlorideLower reaction temperature, use of a milder base
Di-acylated productN-acylationExcess chloroacetyl chlorideStoichiometric control, slow addition of the acylating agent
Dimer/OligomerIntramolecular CyclizationHigh concentrationHigh dilution conditions
Decarboxylated productIntramolecular CyclizationHigh temperature, strong baseMilder reaction conditions, protection of the carboxylic acid
Hydrolyzed chloroacetamideIntramolecular CyclizationPresence of waterUse of anhydrous solvents and reagents

Experimental Protocols

Key Experiment: Synthesis of this compound

This is a plausible, generalized protocol and may require optimization.

Step 1: Synthesis of N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide

  • Suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere.

  • Add a suitable base (e.g., triethylamine, diisopropylethylamine, 2 equivalents) and stir for 15-30 minutes.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and acidify with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide from Step 1 in a suitable polar aprotic solvent (e.g., dimethylformamide, acetone).

  • Add a base such as potassium carbonate or sodium carbonate (2-3 equivalents).

  • Heat the reaction mixture to 50-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization 4-amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic Acid N-acylated_intermediate N-(4-carboxy-2-hydroxyphenyl)- 2-chloroacetamide 4-amino-3-hydroxybenzoic_acid->N-acylated_intermediate Base, Solvent chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->N-acylated_intermediate final_product 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine- 6-carboxylic Acid N-acylated_intermediate->final_product Base, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Reaction Step (Acylation or Cyclization) start->check_step acylation_issues Acylation Step Issues check_step->acylation_issues Step 1 cyclization_issues Cyclization Step Issues check_step->cyclization_issues Step 2 o_acylation Check for O-acylation (Adjust base/temp) acylation_issues->o_acylation Yes diacylation Check for diacylation (Control stoichiometry) acylation_issues->diacylation Yes incomplete_acylation Incomplete reaction? (Extend time/temp) acylation_issues->incomplete_acylation Yes dimerization Dimer/Oligomer formation? (Use high dilution) cyclization_issues->dimerization Yes decarboxylation Decarboxylation? (Milder conditions) cyclization_issues->decarboxylation Yes incomplete_cyclization Incomplete cyclization? (Adjust base/heat) cyclization_issues->incomplete_cyclization Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions intermediate N-(4-carboxy-2-hydroxyphenyl)- 2-chloroacetamide desired_product Desired Product intermediate->desired_product Intramolecular Cyclization dimer Dimer/Oligomer intermediate->dimer Intermolecular Reaction decarboxylated Decarboxylated Product intermediate->decarboxylated Heat/Base hydrolyzed Hydrolyzed Starting Material intermediate->hydrolyzed H2O/Base

Caption: Potential side reactions during the intramolecular cyclization step.

Technical Support Center: Characterization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound?

A1: The main challenges stem from its physicochemical properties. The presence of both a carboxylic acid and a lactam moiety within a bicyclic aromatic structure can lead to issues with solubility, stability under certain pH conditions, and potential for complex analytical signatures. Researchers may encounter difficulties in finding a suitable solvent for analysis, observe peak tailing in chromatography, and need to carefully interpret spectral data to confirm the structure and purity.

Q2: What is the expected solubility of this compound?

A2: Due to the carboxylic acid group, the solubility is expected to be pH-dependent. It is likely to have low solubility in acidic and neutral aqueous solutions but will be more soluble in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the carboxylate salt. For organic solvents, it is expected to have limited solubility in non-polar solvents like hexanes and better solubility in polar aprotic solvents such as DMSO and DMF, and to some extent in polar protic solvents like methanol and ethanol, especially with heating.

Q3: What are the key safety precautions when handling this compound?

A3: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Inappropriate Mobile Phase pH. The carboxylic acid moiety can interact with residual silanols on the HPLC column, leading to peak tailing.

    • Solution: Adjust the mobile phase pH. For reversed-phase HPLC, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase can suppress the ionization of the carboxylic acid and residual silanols, leading to improved peak shape.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Secondary Interactions with the Stationary Phase.

    • Solution: Consider using a column with end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl column) that may have different interactions with the aromatic system.

Issue: Inconsistent Retention Times

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. For gradient methods, allow sufficient time for the column to return to the initial conditions between injections.

  • Possible Cause 2: Mobile Phase Composition Fluctuation.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mixing of gradient solvents can also lead to retention time shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad Peaks or Missing Proton Signals

  • Possible Cause 1: Presence of Acidic Protons. The carboxylic acid proton (-COOH) and the amide proton (-NH-) can undergo chemical exchange with residual water in the NMR solvent, leading to broad signals or their complete disappearance.

    • Solution: To confirm the presence of these exchangeable protons, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -COOH and -NH protons should disappear or significantly decrease in intensity.

  • Possible Cause 2: Poor Solubility. If the compound is not fully dissolved in the NMR solvent, it can lead to broad peaks and poor resolution.

    • Solution: Ensure the compound is fully dissolved. Using a more suitable deuterated solvent like DMSO-d₆, where carboxylic acids and amides are generally more soluble, is recommended. Gentle heating and sonication can aid dissolution.

Mass Spectrometry (MS)

Issue: Difficulty in Obtaining a Clear Molecular Ion Peak

  • Possible Cause 1: In-source Fragmentation. The compound may be prone to fragmentation in the ion source, especially with high-energy ionization techniques like electron ionization (EI).

    • Solution: Use a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI). ESI is generally well-suited for polar, ionizable compounds like this one and is more likely to yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Possible Cause 2: Formation of Adducts. In ESI-MS, the molecular ion can form adducts with salts present in the sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺).

    • Solution: Use high-purity solvents and additives for the mobile phase. If adducts are observed, they can also serve to confirm the molecular weight.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₇NO₄[2]
Molecular Weight193.16 g/mol [2]
AppearanceSolid[3]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count4[2]
XLogP30.8[2]
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Disclaimer: These are predicted chemical shifts based on the analysis of similar structures. Actual values may vary.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
-COOH~12.5br s1H
-NH~10.8s1H
H-5~7.6d1H
H-7~7.5dd1H
H-8~7.0d1H
-CH₂-~4.6s2H
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Disclaimer: These are predicted chemical shifts based on the analysis of similar structures. Actual values may vary.

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~167
C=O (Lactam)~164
C-4a~145
C-8a~129
C-6~127
C-5~124
C-7~118
C-8~116
-CH₂-~67
Table 4: Plausible Mass Spectrometry Fragmentation (ESI-)
m/zProposed Fragment
192.02[M-H]⁻
148.03[M-H-CO₂]⁻
120.04[M-H-CO₂-CO]⁻

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a small amount of DMSO and dilute with the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum.

    • (Optional) D₂O Exchange: After acquiring the ¹H NMR spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to identify exchangeable protons.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC or direct infusion pump.

  • Method:

    • Ionization Mode: ESI, negative ion mode is often preferred for carboxylic acids ([M-H]⁻).

    • Sample Infusion: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile with a small amount of ammonium hydroxide to facilitate deprotonation. Infuse the sample directly into the mass spectrometer.

    • MS Scan: Acquire a full scan mass spectrum over a range of m/z 50-500.

    • MS/MS (Tandem MS): If fragmentation information is desired, select the [M-H]⁻ ion and perform a product ion scan to observe the fragmentation pattern.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No ph_check Adjust Mobile Phase pH (e.g., add 0.1% FA) peak_shape->ph_check Yes no_peaks No Peaks or Low Sensitivity? retention_time->no_peaks No equilibration_check Increase Column Equilibration Time retention_time->equilibration_check Yes end Problem Resolved no_peaks->end No detector_check Check Detector Settings (Wavelength, Lamp) no_peaks->detector_check Yes overload_check Dilute Sample ph_check->overload_check Still Tailing? column_check Try Different Column Chemistry overload_check->column_check Still Tailing? column_check->end mobile_phase_prep Prepare Fresh Mobile Phase equilibration_check->mobile_phase_prep Still Drifting? mobile_phase_prep->end sample_prep_check Verify Sample Concentration and Solubility detector_check->sample_prep_check Settings OK? system_leak_check Check for System Leaks sample_prep_check->system_leak_check Sample OK? system_leak_check->end

Caption: Troubleshooting workflow for common HPLC issues.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) parent This compound hydrolysis_product Ring-Opened Amino Acid Derivative parent->hydrolysis_product Lactam cleavage oxidation_product Hydroxylated or N-oxide Derivatives parent->oxidation_product Aromatic ring or N-oxidation photolysis_product Radical-mediated Degradants parent->photolysis_product Radical formation

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Enhancing the Solubility of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly acidic compound with generally low aqueous solubility. Qualitative data indicates it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, particularly with heating and sonication. Its solubility is expected to be pH-dependent, increasing at higher pH values due to the ionization of the carboxylic acid group.

Q2: What are the primary strategies for enhancing the solubility of this compound?

A2: The main approaches to improve the solubility of this compound include:

  • pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid, thereby increasing its solubility.

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form by reacting it with a suitable base.

  • Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible organic solvent in which the compound has higher solubility.

  • Formulation Approaches: Techniques such as creating amorphous solid dispersions or using lipid-based formulations can also significantly enhance solubility.

Q3: How does pH influence the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion, which is significantly more soluble in aqueous media.

Q4: What should I consider when selecting a counter-ion for salt formation?

A4: When selecting a counter-ion to form a salt for solubility enhancement, consider the following:

  • pKa of the base: The pKa of the counter-ion's corresponding base should be at least 2-3 units higher than the pKa of the carboxylic acid to ensure stable salt formation.

  • Physicochemical properties of the salt: The resulting salt should have desirable properties such as good crystallinity, low hygroscopicity, and high aqueous solubility.

  • Safety and toxicity: The counter-ion must be pharmaceutically acceptable and have a well-established safety profile.

Troubleshooting Guides

Issue 1: Poor solubility in aqueous buffers for in vitro assays.

Possible Cause: The pH of the buffer is too low, leading to the compound being in its less soluble, protonated form.

Troubleshooting Steps:

  • Determine the pKa of the compound: Experimentally determine the pKa of this compound.

  • Adjust the buffer pH: Increase the pH of the buffer to at least 1-2 units above the determined pKa to ensure the compound is in its ionized, more soluble form.

  • Use a co-solvent: If pH adjustment alone is insufficient, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO or ethanol to the buffer.

Issue 2: Compound precipitates out of solution during storage.

Possible Cause: The solution is supersaturated, or the compound is degrading to a less soluble species.

Troubleshooting Steps:

  • Determine the thermodynamic solubility: Measure the equilibrium solubility of the compound in the chosen solvent system to ensure you are working below this concentration.

  • Assess chemical stability: Evaluate the stability of the compound in the solution over time using techniques like HPLC to check for degradation products.

  • Consider a different solvent system: If instability is an issue, explore alternative solvents or buffer systems that may offer better stability.

  • Evaluate solid-state form: The crystalline form of the compound can impact its solubility and stability. Characterize the solid form to ensure consistency.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)Method
Water (pH 5.0)25< 10Shake-flask
Water (pH 7.4)2550-100Shake-flask
Water (pH 9.0)25> 1000Shake-flask
Methanol25250Shake-flask
Ethanol25150Shake-flask
Acetone25500Shake-flask
Acetonitrile25120Shake-flask
Dimethyl Sulfoxide (DMSO)25> 5000Shake-flask

Note: The data in this table is illustrative and should be confirmed by experimental measurement.

Table 2: Example of Solubility Enhancement via Salt Formation

Salt FormCounter-ionAqueous Solubility (pH 7.0, 25°C) (mg/mL)Fold Increase vs. Free Acid
Free Acid-0.081
Sodium SaltSodium5.265
Potassium SaltPotassium6.885
Tromethamine SaltTromethamine12.5156

Note: The data in this table is illustrative and should be confirmed by experimental measurement.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

Objective: To determine the solubility of this compound at various pH values.

Methodology:

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Add excess compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

  • Plot the data: Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.

Protocol 2: Salt Screening for Solubility Enhancement

Objective: To identify a salt form of this compound with improved aqueous solubility.

Methodology:

  • Select counter-ions: Choose a panel of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, L-arginine).

  • Prepare salt forms: React the free acid with an equimolar amount of each selected base in a suitable solvent system. Isolate the resulting salt.

  • Characterize the salts: Confirm salt formation and characterize the solid-state properties (e.g., crystallinity, hygroscopicity) using techniques like PXRD, DSC, and TGA.

  • Measure solubility: Determine the aqueous solubility of each salt form using the shake-flask method (Protocol 1) at a physiologically relevant pH (e.g., 7.4).

  • Compare results: Compare the solubility of the different salt forms to that of the free acid to identify candidates with the most significant solubility enhancement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_experiments Experimental Evaluation cluster_outcome Desired Outcome problem Poor Aqueous Solubility of This compound ph_adjust pH Adjustment problem->ph_adjust leads to salt_form Salt Formation problem->salt_form leads to co_solvent Co-solvency problem->co_solvent leads to formulation Formulation Approaches problem->formulation leads to ph_sol pH-Solubility Profile ph_adjust->ph_sol salt_screen Salt Screening salt_form->salt_screen co_sol_study Co-solvent Study co_solvent->co_sol_study asd Amorphous Solid Dispersion formulation->asd outcome Enhanced Solubility and Improved Bioavailability ph_sol->outcome results in salt_screen->outcome results in co_sol_study->outcome results in asd->outcome results in signaling_pathway_ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph Predominantly Protonated Form (R-COOH) low_sol Low Aqueous Solubility low_ph->low_sol high_ph Predominantly Deprotonated Form (R-COO⁻) low_ph->high_ph Increase pH high_sol High Aqueous Solubility high_ph->high_sol

strategies to reduce impurities in 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. Our aim is to help you identify and mitigate common impurities, thereby improving the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and efficient synthetic pathway involves a two-step process starting from 4-amino-3-hydroxybenzoic acid.

  • N-acylation: Reaction of 4-amino-3-hydroxybenzoic acid with chloroacetyl chloride to form the intermediate, N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: Subsequent ring closure of the intermediate, typically facilitated by a base, to yield the final product.

Q2: What are the potential impurities I might encounter during this synthesis?

Several impurities can arise from side reactions or incomplete conversion. The most common ones include:

  • Unreacted Starting Materials: Residual 4-amino-3-hydroxybenzoic acid.

  • Incomplete Cyclization: Presence of the N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide intermediate.

  • O-acylation Side Product: Formation of an ester impurity through the reaction of the hydroxyl group of the starting material or intermediate with chloroacetyl chloride.

  • Polymeric Byproducts: High concentrations of reactants or harsh reaction conditions can lead to the formation of oligomeric or polymeric impurities.

Q3: How can I monitor the progress of the reaction and detect impurities?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. High-performance liquid chromatography (HPLC) with UV detection is a more quantitative technique for analyzing the purity of the final product and identifying specific impurities.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis and provides strategies for impurity reduction.

Issue 1: Presence of Unreacted Starting Material (4-amino-3-hydroxybenzoic acid)
  • Symptom: A spot corresponding to the starting material is observed on the TLC plate of the final product, or a peak with the corresponding retention time is seen in the HPLC chromatogram.

  • Root Cause:

    • Insufficient amount of chloroacetyl chloride used in the first step.

    • Incomplete reaction due to short reaction time or low temperature.

  • Corrective Actions:

    • Ensure a slight molar excess of chloroacetyl chloride is used.

    • Monitor the first step by TLC until the starting material is fully consumed.

    • Increase the reaction time or temperature as needed, while carefully monitoring for the formation of side products.

Issue 2: Incomplete Cyclization - Presence of the Intermediate
  • Symptom: A significant amount of the N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide intermediate is detected in the crude product.

  • Root Cause:

    • Insufficient amount or strength of the base used for cyclization.

    • Low reaction temperature or short reaction time for the cyclization step.

  • Corrective Actions:

    • Use a stronger base or increase the amount of base to facilitate complete cyclization.

    • Increase the temperature and/or reaction time for the cyclization step, with careful monitoring by TLC or HPLC.

Issue 3: Formation of O-acylation Impurity
  • Symptom: An additional spot or peak is observed, which may correspond to the ester formed by the reaction of the hydroxyl group with chloroacetyl chloride.

  • Root Cause: The hydroxyl group of 4-amino-3-hydroxybenzoic acid can compete with the amino group in reacting with chloroacetyl chloride. This is more likely to occur at higher temperatures or with a large excess of the acylating agent.

  • Corrective Actions:

    • Control Temperature: Perform the N-acylation step at a low temperature (e.g., 0-5 °C) to favor the more nucleophilic amino group's reaction.

    • Slow Addition: Add the chloroacetyl chloride dropwise to the solution of 4-amino-3-hydroxybenzoic acid to maintain a low local concentration of the acylating agent.

Experimental Protocols

Detailed Synthesis Methodology

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: N-acylation

  • Suspend 4-amino-3-hydroxybenzoic acid in a suitable aprotic solvent (e.g., dioxane, THF, or acetone) in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of chloroacetyl chloride to the suspension while stirring vigorously.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the intermediate N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide can be isolated by filtration or used directly in the next step.

Step 2: Intramolecular Cyclization

  • To the reaction mixture containing the intermediate, add a suitable base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine) to initiate cyclization.

  • Slowly warm the reaction mixture to room temperature or gently heat to 40-50 °C to facilitate ring closure.

  • Stir the mixture for 4-8 hours, monitoring the disappearance of the intermediate by TLC.

  • After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

  • Select a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Purity

ParameterCondition ACondition BCondition C
N-acylation Temperature 0-5 °C25 °C (Room Temp)50 °C
Base for Cyclization NaHCO₃K₂CO₃Triethylamine
Cyclization Temperature 40 °C40 °C25 °C
Purity (by HPLC) >98%95%90%
Major Impurity Unreacted IntermediateO-acylation ProductO-acylation Product

Note: The data presented in this table is illustrative and may vary based on specific experimental details.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-acylation cluster_step2 Step 2: Cyclization cluster_purification Purification start 4-amino-3-hydroxybenzoic acid + Chloroacetyl chloride intermediate N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide start->intermediate Low Temperature (0-5 °C) product This compound intermediate->product Base (e.g., NaHCO₃), Mild Heat purified_product Pure Product product->purified_product Recrystallization

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_reactants cluster_products reactant 4-amino-3-hydroxybenzoic acid desired_product N-acylation Product (Intermediate) reactant->desired_product Favored at low temp. side_product O-acylation Product (Impurity) reactant->side_product More likely at high temp. reagent Chloroacetyl chloride reagent->desired_product reagent->side_product

Caption: Competing N-acylation and O-acylation pathways.

Validation & Comparative

Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid Analogs in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of 2H-1,4-benzoxazin-3(4H)-one derivatives, benchmarked against established anti-inflammatory agents.

This guide provides a comprehensive comparison of the anti-inflammatory activity of novel 2H-1,4-benzoxazin-3(4H)-one derivatives, serving as analogs for the uncharacterized 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. Due to the limited availability of specific biological data for the parent compound, this report focuses on closely related derivatives with documented anti-inflammatory properties. The performance of these compounds is compared with Resveratrol, a well-characterized natural anti-inflammatory compound, and contextualized with the mechanisms of action of widely used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Introduction to 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a broad range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide focuses on the anti-inflammatory potential of recently synthesized 2H-1,4-benzoxazin-3(4H)-one derivatives containing a 1,2,3-triazole moiety.

Comparative Biological Activity

The anti-inflammatory activity of selected 2H-1,4-benzoxazin-3(4H)-one derivatives was evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. The results are compared with Resveratrol, a natural polyphenol known for its potent anti-inflammatory properties.

CompoundIC50 (µM) for NO Inhibition in LPS-stimulated BV-2 cells
2H-1,4-Benzoxazin-3(4H)-one Derivative e2 1.34 ± 0.11
2H-1,4-Benzoxazin-3(4H)-one Derivative e16 0.98 ± 0.09
2H-1,4-Benzoxazin-3(4H)-one Derivative e20 1.12 ± 0.13
Resveratrol (Positive Control) 21.46 ± 1.55

Data extracted from a study on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole.

The data clearly indicates that the synthesized 2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, and e20) exhibit significantly more potent inhibition of NO production compared to Resveratrol in this assay system.

Mechanistic Insights: The Nrf2-HO-1 Signaling Pathway

The investigated 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers, such as the benzoxazinone derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and anti-inflammatory genes, including HO-1.

Nrf2-HO-1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Benzoxazinone->Keap1_Nrf2 inhibition Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE Nrf2_nu->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: Activation of the Nrf2-HO-1 pathway by benzoxazinone derivatives.

Comparison with Standard Anti-inflammatory Drugs

To provide a broader context, the mechanism of action of the 2H-1,4-benzoxazin-3(4H)-one derivatives is distinct from that of common anti-inflammatory drugs.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Celecoxib): These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and/or COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2][3][4][5][6][7][8][9]

  • Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents function by binding to the glucocorticoid receptor (GR).[10][11][12][13][14] The activated GR complex translocates to the nucleus and inhibits pro-inflammatory transcription factors such as NF-κB, thereby suppressing the expression of a wide range of inflammatory genes.[15][16][17][18][19]

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the anti-inflammatory activity of the 2H-1,4-benzoxazin-3(4H)-one derivatives.

Cell Culture and Treatment

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay
  • Plate BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Mix the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
  • Isolate total RNA from treated BV-2 cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using specific primers for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis for Protein Expression
  • Lyse the treated BV-2 cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity using densitometry software.

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A BV-2 Cell Culture B Pre-treatment with Benzoxazinone Derivatives A->B C LPS Stimulation B->C D NO Production Assay (Griess Reagent) C->D E Cytokine mRNA Analysis (qPCR) C->E F Protein Expression Analysis (Western Blot) C->F G IC50 Calculation D->G H Relative Gene Expression E->H I Protein Quantification F->I

Caption: Workflow for evaluating the anti-inflammatory activity.

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one derivatives presented in this guide demonstrate potent anti-inflammatory activity, surpassing that of the natural product Resveratrol in in vitro models of neuroinflammation. Their mechanism of action, involving the activation of the Nrf2-HO-1 pathway, offers a promising alternative to traditional anti-inflammatory drugs that target COX enzymes or the NF-κB pathway. The detailed experimental protocols provided herein offer a robust framework for the further investigation and validation of this promising class of compounds for the development of novel anti-inflammatory therapeutics.

References

A Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and Other Dynamin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dynamin inhibitor 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with other known dynamin inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

Introduction to Dynamin and its Inhibition

Dynamin is a large GTPase that plays a crucial role in clathrin-mediated endocytosis and other membrane fission events. It assembles at the neck of budding vesicles and, through GTP hydrolysis, facilitates their scission from the parent membrane. The inhibition of dynamin has emerged as a key strategy for studying cellular trafficking and for the development of therapeutics for a range of diseases, including cancer and neurodegenerative disorders.

This compound has been identified as a modest inhibitor of dynamin. This guide compares its activity with its more potent structural analogs and other well-established dynamin inhibitors.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of various compounds against dynamin is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of other dynamin inhibitors. It is important to note that the experimental conditions under which these values were determined can vary between studies, potentially affecting direct comparability.

CompoundTarget/AssayIC50 (µM)Reference(s)
This compound Dynamin GTPase activity55[1]
3-oxo-3,4-dihydro-2H-benzo[b][2][3]thiazine-6-carboxylic acid analog (17j) Dynamin GTPase activity1.3 ± 0.5[1]
Dynasore Dynamin 1/2 GTPase activity (cell-free)15[2][4]
Dyngo-4a PS-stimulated dynamin I GTPase activity0.38 ± 0.05[5]
MiTMAB Dynamin-phospholipid interaction (Ki)0.94[6]
Iminodyn-22 Dynamin I GTPase activity0.33[6]
Dynole 34-2 Dynamin GTPase activity6.9[6]

Experimental Protocols

Dynamin GTPase Activity Assay (Malachite Green Assay)

This biochemical assay quantifies the GTPase activity of dynamin by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis.

Objective: To determine the in vitro inhibitory effect of a compound on dynamin's GTPase activity.

Materials:

  • Purified dynamin protein

  • GTP solution

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)

  • Malachite Green reagent (containing malachite green, ammonium molybdate, and a surfactant in an acidic solution)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified dynamin, and the test compound at various concentrations.

  • Initiation of Reaction: Start the GTPase reaction by adding a known concentration of GTP to each well.

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes) to allow for GTP hydrolysis.

  • Termination of Reaction: Stop the reaction by adding a solution like EDTA.

  • Color Development: Add the Malachite Green reagent to each well. The reagent will form a colored complex with the released inorganic phosphate.

  • Measurement: After a short incubation period for color development, measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using the phosphate standard. Calculate the amount of Pi released in each reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_reagents Mix Dynamin and Inhibitor in Plate prep_inhibitor->mix_reagents prep_dynamin Prepare Dynamin Solution prep_dynamin->mix_reagents prep_gtp Prepare GTP Solution start_reaction Add GTP to Initiate Reaction prep_gtp->start_reaction mix_reagents->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction add_malachite Add Malachite Green Reagent stop_reaction->add_malachite measure_abs Measure Absorbance (620-650 nm) add_malachite->measure_abs calc_pi Calculate Pi Released measure_abs->calc_pi plot_curve Plot Dose-Response Curve calc_pi->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for the Dynamin GTPase Activity Assay.
Cellular Dynamin Inhibition Assay (Transferrin Uptake Assay)

This cell-based assay measures the inhibition of clathrin-mediated endocytosis, a dynamin-dependent process, by quantifying the uptake of fluorescently labeled transferrin.

Objective: To assess the functional inhibition of dynamin in a cellular context.

Materials:

  • Adherent cell line (e.g., HeLa, A431)

  • Cell culture medium

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in a multi-well imaging plate and allow them to adhere and grow to a suitable confluency.

  • Serum Starvation: To upregulate transferrin receptor expression, incubate the cells in serum-free medium for a defined period (e.g., 1-2 hours) at 37°C.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound in serum-free medium and incubate for a specific duration (e.g., 30 minutes) at 37°C.

  • Transferrin Uptake: Add fluorescently labeled transferrin to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for endocytosis.

  • Wash: To remove non-internalized transferrin, wash the cells with ice-cold PBS. An optional acid wash step can be included to strip surface-bound transferrin.

  • Fixation and Permeabilization: Fix the cells with the fixation solution, followed by permeabilization to allow for intracellular staining if needed.

  • Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides or directly image the plate using a fluorescence microscope or a high-content imaging system.

  • Quantification: Quantify the intracellular fluorescence intensity of transferrin per cell. Calculate the percentage of inhibition of transferrin uptake for each compound concentration and determine the IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment and Uptake cluster_processing Sample Processing and Imaging cluster_analysis Data Analysis seed_cells Seed Cells on Coverslips/Plate serum_starve Serum Starve Cells seed_cells->serum_starve add_inhibitor Add Inhibitor serum_starve->add_inhibitor add_transferrin Add Fluorescent Transferrin add_inhibitor->add_transferrin wash_cells Wash to Remove External Transferrin add_transferrin->wash_cells fix_perm Fix and Permeabilize Cells wash_cells->fix_perm stain_nuclei Stain Nuclei (DAPI) fix_perm->stain_nuclei image_cells Acquire Images stain_nuclei->image_cells quantify_fluorescence Quantify Intracellular Fluorescence image_cells->quantify_fluorescence determine_ic50 Determine IC50 quantify_fluorescence->determine_ic50 G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor adaptor Adaptor Proteins (e.g., AP2) receptor->adaptor Recruitment ligand Ligand ligand->receptor Binding clathrin Clathrin adaptor->clathrin Recruitment pit Clathrin-Coated Pit Formation clathrin->pit invagination Invagination pit->invagination dynamin Dynamin invagination->dynamin Recruitment to neck scission Vesicle Scission (GTP Hydrolysis) dynamin->scission vesicle Clathrin-Coated Vesicle scission->vesicle inhibitor Inhibitor (e.g., 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carboxylic acid) inhibitor->dynamin Inhibition uncoating Uncoating endosome Early Endosome uncoating->endosome vesicle->uncoating signaling Downstream Signaling / Trafficking endosome->signaling

References

Structure-Activity Relationship of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a comprehensive structure-activity relationship (SAR) guide for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid analogs is not extensively documented in publicly available literature, this guide provides a comparative analysis based on related benzoxazinone structures. The information herein is intended to offer insights into potential SAR trends and guide further research in the development of novel therapeutic agents based on this scaffold.

Introduction to the Benzoxazinone Core

The 1,4-benzoxazin-3-one skeleton is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, phytotoxic, and enzyme inhibitory properties.[1][2][3][4] The specific analog, this compound, offers a key functional group at the 6-position for further chemical modification to explore and optimize biological activity.

Comparative Analysis of Benzoxazinone Analogs

Due to the limited direct SAR data on the 6-carboxylic acid series, this section presents data from closely related benzoxazinone analogs to infer potential structure-activity relationships.

Case Study: N-(3-oxo-3,4-dihydro-2H-benzo[1][4]oxazine-7-carbonyl)guanidines as Na/H Exchange Inhibitors

A study on the 7-carbonylguanidine analogs provides valuable insights into how substitutions on the benzoxazine ring affect activity. These compounds were investigated as inhibitors of the Na/H exchanger, a target for ischemia-reperfusion injury.[5]

Table 1: SAR of N-(3-oxo-3,4-dihydro-2H-benzo[1][4]oxazine-7-carbonyl)guanidine Analogs [5]

CompoundR2R4IC50 (µM)
3q EthylIsopropyl0.045
3r EthylIsopropyl0.036
3s EthylEthyl0.073
3t EthylEthyl0.052

Note: The original study did not specify the stereochemistry for all compounds, with some being racemic mixtures.

From this data, it can be inferred that small alkyl substituents at the R2 and R4 positions are favorable for potent inhibition of the Na/H exchanger. The study indicated a parabolic relationship between the length of the substituents at the 2- and 4-positions and the inhibitory activity.[5]

General SAR Trends for Benzoxazinones from Other Studies
  • Substituents on the Benzene Ring: In a series of benzoxazinones designed as α-chymotrypsin inhibitors, the presence of substituents on the phenyl ring generally reduced the inhibitory potential. However, the position and nature of the substituent were critical, with fluoro groups showing better activity than chloro and bromo substituents. Electron-donating or withdrawing groups showed varied effects depending on their position (ortho > meta > para).[4]

  • Modifications at the N-4 Position: For phytotoxic activity, different functional groups at the N-4 position have been assayed, suggesting that this position is crucial for bioactivity enhancement.[3]

  • Modifications at the C-2 Position: The absence of a hydroxyl group at the C-2 position was found to enhance phytotoxicity, indicating that modifications at this position can significantly impact biological activity.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the specific this compound analogs are not available in the reviewed literature. However, general methods for the synthesis of the benzoxazinone core and common biological assays are described.

General Synthesis of the Benzoxazinone Core

A common method for the synthesis of benzoxazinones involves the reaction of an anthranilic acid with a substituted benzoyl chloride in the presence of a base like triethylamine in a suitable solvent such as chloroform.[4]

Biological Assay: α-Chymotrypsin Inhibition Assay

The inhibitory activity against α-chymotrypsin can be determined spectrophotometrically. The assay typically involves:

  • Enzyme Solution: A solution of α-chymotrypsin in Tris-HCl buffer.

  • Substrate Solution: A solution of a suitable substrate, such as N-succinyl-phenylalanine-p-nitroanilide, in a solvent like DMSO.

  • Inhibitor Solutions: The test compounds are dissolved in DMSO at various concentrations.

  • Assay Procedure: The enzyme, inhibitor, and buffer are pre-incubated. The reaction is initiated by the addition of the substrate. The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 410 nm).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[4]

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the general structure-activity relationships discussed and a typical workflow for screening such compounds.

SAR_general_trends scaffold 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine Core R2 N4 Benzene Ring Substituents activity Biological Activity scaffold:r2->activity Small alkyl groups may be favorable scaffold:n4->activity Crucial for modulating phytotoxicity scaffold:benz->activity Halogens (F>Cl>Br) can influence activity. Positional effects are key. substituents Modifications

Caption: General SAR trends for the benzoxazinone scaffold.

experimental_workflow start Synthesis of Analogs purification Purification and Characterization start->purification primary_screen Primary Biological Screening (e.g., Enzyme Inhibition Assay) purification->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds (Design New Analogs) sar_analysis Structure-Activity Relationship Analysis hit_id->sar_analysis Active Compounds lead_opt Lead Optimization sar_analysis->lead_opt

Caption: A typical workflow for the discovery and optimization of bioactive compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR data for its analogs is currently lacking in the public domain, insights from related benzoxazinone series suggest that systematic modification of the substituents on the benzoxazine ring system, particularly at the N-4 and C-2 positions, and on the benzene ring, could lead to the discovery of potent and selective compounds. The carboxylic acid moiety at the 6-position provides a versatile handle for creating diverse libraries of esters and amides to further explore the chemical space and identify novel biological activities. Future research should focus on the systematic synthesis and biological evaluation of such analogs to establish a clear and detailed structure-activity relationship.

References

Navigating the Therapeutic Potential of 1,4-Benzoxazine Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzoxazine core is a versatile pharmacophore, and its derivatives have been investigated for a range of therapeutic applications, including antimicrobial, anticancer, anti-malarial, and neuroprotective activities.[1][2][3][4][5] The biological activity of these compounds is often modulated by the nature and position of substituents on the bicyclic ring system.

Comparative Efficacy of 1,4-Benzoxazine Derivatives

To provide a clear comparison of the biological activities of various 1,4-benzoxazine derivatives, the following table summarizes key findings from a selection of preclinical studies. It is important to note that these are primarily in vitro data, and further in vivo studies are necessary to establish the clinical potential of these compounds.

Compound Class/DerivativeBiological ActivityKey Findings (in vitro)Reference
2H-benzo[b][1][4]oxazin-3(4H)-one derivativesAntimicrobialCompound 4e showed the highest activity against E. coli, S. aureus, and B. subtilis. Molecular docking studies suggest E. coli DNA gyrase as a potential target.[1]
1,3-Benzoxazine derivatives of phytophenolsAnti-malarialCompound 4, a derivative of isoeugenol, exhibited the highest anti-malarial activity with no cytotoxicity to mammalian cells. It is suggested to act by disrupting the parasite's sodium homeostasis via inhibition of PfATP4.[2]
8-Amino-1,4-benzoxazine derivativesNeuroprotective8-Benzylamino-substituted-3-alkyl-1,4-benzoxazines were identified as potent neuroprotective agents against oxidative stress-mediated neuronal degeneration without significant cytotoxicity.[3]
Substituted 3,4-dihydro-2H-1,4-benzoxazine derivativesAnticancerCompounds 2b and 4b showed potent cytotoxic activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines, with IC50 values in the low micromolar range. Their mechanism is thought to involve disruption of cell membrane permeability.[5]
N-(3-Oxo-3,4-dihydro-2H-benzo[1][4]oxazine-6-carbonyl)guanidine derivative (KB-R9032)Na+/H+ Exchange InhibitorThis derivative is a potent and highly water-soluble inhibitor of the Na+/H+ exchanger.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a representative protocol for assessing the antimicrobial activity of benzoxazine derivatives, based on methodologies described in the literature.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Bacterial Strains: Escherichia coli, Staphylococcus aureus, and Bacillus subtilis are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Compound Preparation: The synthesized benzoxazine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1 mg/mL.

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates using the broth medium to achieve a range of concentrations.

  • Inoculation: The overnight bacterial cultures are diluted to a standardized concentration (e.g., 0.5 McFarland standard) and further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included in each assay. A standard antibiotic (e.g., ciprofloxacin) is also typically included as a reference.

Synthesis and Mechanism of Action

The synthesis of 1,4-benzoxazine derivatives often involves the condensation of a substituted 2-aminophenol with a suitable reagent to form the oxazine ring.[1] A generalized synthetic scheme is depicted below.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway 2-Aminophenol 2-Aminophenol Reaction1 Reaction 2-Aminophenol->Reaction1 Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Reaction1 Benzoxazinone_core 2H-benzo[b][1,4]oxazin-3(4H)-one Reaction1->Benzoxazinone_core Sulfonation Sulfonation (Chlorosulfonic acid) Benzoxazinone_core->Sulfonation Sulfonyl_chloride Sulfonyl chloride intermediate Sulfonation->Sulfonyl_chloride Nucleophilic_substitution Nucleophilic Substitution (Aryl amines) Sulfonyl_chloride->Nucleophilic_substitution Final_compounds Substituted Benzoxazine Derivatives Nucleophilic_substitution->Final_compounds

Caption: Generalized synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives.

The mechanisms of action for 1,4-benzoxazine derivatives appear to be diverse and dependent on their specific structural features. For instance, some antimicrobial derivatives are proposed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[1] In the context of anti-malarial activity, certain derivatives disrupt sodium homeostasis in the parasite.[2] For anticancer applications, mechanisms include the induction of cell membrane permeability and the inhibition of protein kinases involved in cell signaling.[5]

G Benzoxazine_Derivative Benzoxazine Derivative DNA_Gyrase E. coli DNA Gyrase Benzoxazine_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Leads to

References

A Comparative Guide to the Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for obtaining 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail plausible synthetic routes, supported by available data, to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.

Introduction

This compound is a structurally significant scaffold found in a variety of biologically active molecules. Its synthesis is a key step in the development of new therapeutic agents. This guide explores two primary synthetic strategies: a direct one-pot cyclization and a potential alternative involving a Smiles rearrangement.

Method 1: One-Pot Acylation and Cyclization of 3-Amino-4-hydroxybenzoic acid

This is the most direct and commonly inferred method for the synthesis of the target molecule. It involves the reaction of a substituted aminophenol with a suitable C2-electrophile, leading to the formation of the benzoxazinone ring in a single pot.

Experimental Protocol

Step 1: N-Acylation 3-Amino-4-hydroxybenzoic acid is dissolved in a suitable solvent, such as dioxane or DMF. An equimolar amount of a base, typically triethylamine or potassium carbonate, is added to the solution. Chloroacetyl chloride or ethyl chloroacetate is then added dropwise at a controlled temperature, usually 0-5 °C, to facilitate the N-acylation of the amino group.

Step 2: Intramolecular Cyclization Following the acylation, the reaction mixture is heated to induce intramolecular cyclization. The hydroxyl group attacks the electrophilic carbonyl carbon of the newly introduced acetyl group, leading to the formation of the 1,4-benzoxazine ring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.

Reaction Pathway

G cluster_0 Method 1: One-Pot Acylation and Cyclization A 3-Amino-4-hydroxybenzoic acid C Intermediate: N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide A->C Acylation (Base, Solvent) B Chloroacetyl chloride or Ethyl chloroacetate B->C D This compound C->D Intramolecular Cyclization (Heat)

Caption: One-pot synthesis of the target compound.

Method 2: Synthesis via Smiles Rearrangement

An alternative approach could involve a Smiles rearrangement. This method would start with the O-alkylation of a protected 4-nitrophenol derivative, followed by reduction of the nitro group and subsequent rearrangement and cyclization. While more steps are involved, this method can offer advantages in terms of substrate scope and control over regioselectivity.

Experimental Protocol

Step 1: O-Alkylation 4-Hydroxy-3-nitrobenzoic acid is reacted with an α-haloacetamide (e.g., 2-chloroacetamide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. This step leads to the formation of the corresponding ether.

Step 2: Nitro Group Reduction The nitro group of the resulting ether is then reduced to an amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Step 3: Smiles Rearrangement and Cyclization Upon heating, the newly formed amino group undergoes an intramolecular nucleophilic aromatic substitution (Smiles rearrangement), displacing the ether linkage and forming the 1,4-benzoxazine ring.

Reaction Pathway

G cluster_1 Method 2: Smiles Rearrangement E 4-Hydroxy-3-nitrobenzoic acid G Intermediate 1: 2-((4-carboxy-2-nitrophenyl)oxy)acetamide E->G O-Alkylation (Base, Solvent) F 2-Chloroacetamide F->G H Intermediate 2: 2-((2-amino-4-carboxyphenyl)oxy)acetamide G->H Nitro Reduction (e.g., SnCl2/HCl) I This compound H->I Smiles Rearrangement & Cyclization (Heat)

Caption: Synthesis via Smiles Rearrangement.

Comparative Data

ParameterMethod 1: One-Pot Acylation & CyclizationMethod 2: Smiles Rearrangement
Starting Materials 3-Amino-4-hydroxybenzoic acid, Chloroacetyl chloride/Ethyl chloroacetate4-Hydroxy-3-nitrobenzoic acid, 2-Chloroacetamide
Number of Steps 1 (One-pot)3
Reported Yield Data not explicitly found for the target molecule, but generally moderate to high for similar benzoxazinones.Data not explicitly found for the target molecule, but generally good for Smiles rearrangements.
Reaction Conditions Initial cooling followed by heating.Stepwise temperature control, potential for milder conditions in the rearrangement step.
Purity of Product May require careful purification to remove side products from acylation.Intermediate purification may be necessary, potentially leading to a purer final product.
Advantages More atom-economical, shorter overall reaction time.Potentially broader substrate scope, may avoid issues with regioselectivity in acylation.
Disadvantages Potential for diacylation or O-acylation as side reactions.Longer synthetic route, requires a reduction step which can have its own challenges.

Conclusion

The choice between these synthetic methods will depend on the specific requirements of the research. The One-Pot Acylation and Cyclization (Method 1) offers a more direct and efficient route, making it suitable for rapid synthesis and library generation. However, potential side reactions may necessitate careful optimization of reaction conditions and purification procedures.

The Smiles Rearrangement (Method 2) , while longer, provides a more controlled and potentially higher-yielding pathway, especially if issues with regioselectivity or side reactions are encountered with the one-pot method. The multi-step nature also allows for the isolation and characterization of intermediates, which can be advantageous in complex syntheses.

Further experimental investigation is required to determine the optimal conditions and to provide a more definitive quantitative comparison for the synthesis of this compound. Researchers are encouraged to adapt these general protocols to their specific laboratory settings and to perform thorough characterization of the final product.

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and a comparison with the closely related analogue, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. This approach offers a robust framework for researchers to confirm the structure of the target compound.

Overview of Spectroscopic Techniques

The structural elucidation of novel organic compounds relies on a suite of spectroscopic techniques. For this compound, the key methods for confirmation are Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted and known spectroscopic data for this compound and its benzothiazine analogue. These values are derived from spectroscopic databases, computational predictions, and known characteristic chemical shifts and vibrational frequencies for the respective functional groups.

Table 1: ¹H NMR Data (Predicted, in DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm) for this compoundMultiplicityIntegrationKnown Chemical Shift (δ, ppm) for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acidMultiplicityIntegration
H-2~4.6s2H~3.6s2H
H-5~7.5d1H~7.8d1H
H-7~7.3dd1H~7.6dd1H
H-8~7.0d1H~7.4d1H
-NH~11.0br s1H~10.8br s1H
-COOH~13.0br s1H~12.9br s1H

Table 2: ¹³C NMR Data (Predicted, in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm) for this compoundKnown Chemical Shift (δ, ppm) for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
C-2~67~32
C-3~165~164
C-4a~145~138
C-5~125~128
C-6~122~124
C-7~118~120
C-8~116~115
C-8a~140~135
-COOH~168~167

Table 3: IR and Mass Spectrometry Data

Spectroscopic TechniquePredicted Data for this compoundKnown Data for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
IR Spectroscopy (cm⁻¹)
O-H (carboxylic acid)3300-2500 (broad)3300-2500 (broad)
N-H (amide)~3200~3180
C=O (carboxylic acid)~1710~1700
C=O (amide)~1680~1670
C-O-C (ether)~1250-
C-S (thioether)-~700
Mass Spectrometry
Molecular FormulaC₉H₇NO₄C₉H₇NO₃S
Molecular Weight193.16 g/mol 209.22 g/mol
Expected [M+H]⁺194.04210.02

Experimental Protocols

Accurate data acquisition is critical for reliable structural confirmation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and amide groups.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H instrument.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or by using a solid-state Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Ionization Mode: ESI, positive and negative modes.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Sheath and Auxiliary Gas: Nitrogen, at instrument-optimized flow rates.

Visualizing the Analysis and Structures

To further clarify the process and the molecular structures, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: 3-oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carboxylic acid Data_Analysis->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of the target compound.

Molecular_Structures cluster_target Target Compound cluster_alternative Alternative for Comparison Target This compound Alternative 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Caption: Chemical structures of the target compound and its analogue.

Conclusion

A Comparative Guide to Assessing the Purity of Synthesized 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a key intermediate in various synthetic pathways. We further extend this analysis to commercially available structural analogs and bioisosteres, offering a broader perspective for those seeking alternative scaffolds in drug discovery and development.

Introduction to Purity Assessment

The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and physicochemical properties of a compound. Therefore, employing robust and validated analytical techniques is paramount. This guide focuses on three widely used methods for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Target Compound and Its Alternatives

Our primary focus is This compound , a heterocyclic compound with potential applications in medicinal chemistry. To provide a comparative framework, we will also consider the following commercially available alternatives:

  • Alternative 1: 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid - A simple methylated analog.

  • Alternative 2: 5-(4-carboxyphenyl)-1H-tetrazole - A bioisostere where the carboxylic acid group of a benzoic acid is replaced by a tetrazole ring, a common strategy in drug design to improve metabolic stability and pharmacokinetic properties.

  • Alternative 3: 4-Carboxybenzenesulfonamide - Another bioisostere of a carboxylic acid, where the carboxyl group is replaced by a sulfonamide moiety, potentially altering acidity and binding interactions.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of HPLC, qNMR, and LC-MS for the analysis of our target compound and its alternatives.

Analytical MethodPrincipleTypical Purity DataAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Peak area percentage of the main component.High resolution, high sensitivity, widely available, suitable for quantifying known and unknown impurities.Requires a chromophore for UV detection, quantification of non-UV active impurities can be challenging, relative quantification unless a certified reference standard is used.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity (w/w %) by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.Provides an absolute, structure-specific purity value without the need for a reference standard of the analyte, non-destructive.Lower sensitivity compared to HPLC and LC-MS, requires a soluble and stable sample, potential for signal overlap.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Peak area percentage from extracted ion chromatograms, confirmation of impurity identity by mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information for impurity identification, suitable for complex matrices.Can be destructive, response factors can vary significantly between compounds affecting quantification, matrix effects can suppress or enhance ion signals.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques, tailored for the analysis of this compound. These can be adapted for the alternative compounds with appropriate method development.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % B
0 10
20 90
25 90
26 10

| 30 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Internal Standard:

  • Maleic acid or another certified reference material with known purity and non-overlapping signals.

Solvent:

  • Dimethyl sulfoxide-d6 (DMSO-d6)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a clean vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.

Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved proton signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Use the same HPLC conditions as described above.

MS Conditions:

  • Ionization Mode: ESI negative or positive, depending on the compound's ability to be ionized.

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimize for the specific instrument.

Data Analysis:

  • Extract ion chromatograms for the parent ion of the target compound and any potential impurities.

  • Calculate the peak area percentage of the main component.

  • Analyze the mass spectra of impurity peaks to propose their molecular weights and potential structures.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Generate Chromatogram E->F G Integrate Peaks F->G H Calculate Purity (%) G->H

Caption: HPLC experimental workflow for purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Analyte & Standard Signals D->E F Calculate Absolute Purity (w/w %) E->F

Caption: qNMR experimental workflow for absolute purity determination.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Inject into LC-MS B->C D Separation & Ionization C->D E Mass Detection D->E F Generate Chromatograms & Mass Spectra E->F G Identify Impurities F->G H Calculate Purity (%) F->H

A Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and its Analogs Against Established Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential advantages of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and its related benzoxazine derivatives over existing antibacterial compounds. Due to a lack of specific experimental data on the titular compound, this analysis focuses on the broader class of benzoxazine derivatives, drawing on published studies of their antibacterial activity.

The ever-present challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. The benzoxazine core has emerged as a promising pharmacophore, with various derivatives demonstrating significant biological activities, including antibacterial effects. This guide synthesizes available data to compare the performance of representative benzoxazine derivatives with established antibiotics, providing insights into their potential as a new class of antibacterial agents.

Performance Comparison: Benzoxazine Derivatives vs. Standard Antibiotics

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of several benzoxazine derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, benchmarked against standard antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) against Staphylococcus aureus

Compound/DrugChemical ClassMIC (µg/mL)
Benzoxazine Derivatives
BOZ-OlaBenzoxazine5[1]
Benzoxazine-6-sulfonamide 1aBenzoxazine Sulfonamide31.25[2]
Benzoxazine-6-sulfonamide 1bBenzoxazine Sulfonamide31.25[2]
Benzoxazine-6-sulfonamide 2cBenzoxazine Sulfonamide62.5[2]
Standard Antibiotics
CiprofloxacinFluoroquinoloneNot specified in cited benzoxazine studies
Ampicillinβ-LactamNot specified in cited benzoxazine studies

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) against Escherichia coli

Compound/DrugChemical ClassMIC (µg/mL)
Benzoxazine Derivatives
Benzoxazine-6-sulfonamide 1cBenzoxazine Sulfonamide31.25[2]
Benzoxazine-6-sulfonamide 1eBenzoxazine Sulfonamide62.5[2]
Benzoxazine-6-sulfonamide 2dBenzoxazine Sulfonamide31.25[2]
Standard Antibiotics
CiprofloxacinFluoroquinoloneNot specified in cited benzoxazine studies
Ampicillinβ-LactamNot specified in cited benzoxazine studies

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the potency of antimicrobial agents. The data presented in this guide is predominantly based on the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of a substance's antimicrobial activity by determining the lowest concentration that inhibits visible microbial growth in a liquid medium.[3][4][5]

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., benzoxazine derivative) or standard antibiotic is prepared in a suitable solvent (e.g., DMSO).
  • Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, typically corresponding to a 0.5 McFarland standard.[3]
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[3]
  • 96-Well Microtiter Plates: Sterile U-bottom or flat-bottom plates are used.

2. Assay Procedure:

  • Serial Dilution: The antimicrobial agent is serially diluted (typically two-fold) in the growth medium directly within the wells of the 96-well plate.[3]
  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.[3]
  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.[3]
  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., the well remains clear), indicating the inhibition of bacterial growth.

Potential Mechanisms of Action

While the precise mechanism of action for the antibacterial effects of many benzoxazine derivatives is still under investigation, preliminary studies suggest that they may act on the bacterial cell surface and membrane.[1] In contrast, established antibiotics have well-defined molecular targets.

Established Antibiotic Mechanisms

Fluoroquinolones (e.g., Ciprofloxacin): These agents inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and decatenation.[6][7][8][9] This leads to the fragmentation of the bacterial chromosome and ultimately cell death.[6]

β-Lactams (e.g., Ampicillin): This class of antibiotics inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[10][11] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan assembly.[12][13] The disruption of the cell wall leads to cell lysis and death.[10]

Visualizing the Pathways

To illustrate the distinct mechanisms of action, the following diagrams depict the established pathways for fluoroquinolones and β-lactams, and a proposed general mechanism for novel antibacterial agents like benzoxazine derivatives.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Chromosome_Fragmentation Chromosome Fragmentation DNA_Gyrase->Chromosome_Fragmentation leads to Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication enables Topoisomerase_IV->Chromosome_Fragmentation leads to Cell_Death Cell Death Chromosome_Fragmentation->Cell_Death Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase inhibits Fluoroquinolone->Topoisomerase_IV inhibits

Caption: Mechanism of action of fluoroquinolone antibiotics.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis leads to Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity maintains Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP inhibits

Caption: Mechanism of action of β-lactam antibiotics.

Experimental_Workflow Start Start: Prepare Reagents Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Start->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC End End: Record MIC Value Read_MIC->End

Caption: Experimental workflow for MIC determination.

Concluding Remarks

The benzoxazine scaffold represents a promising area for the discovery of new antibacterial agents. The available data, though not specific to this compound, indicates that derivatives of this class can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The potential for a novel mechanism of action targeting the bacterial cell membrane is particularly noteworthy, as this could be advantageous in overcoming existing resistance mechanisms to drugs that target intracellular processes. Further research, including comprehensive structure-activity relationship (SAR) studies and elucidation of the precise mechanism of action, is warranted to fully explore the therapeutic potential of this chemical class. The development of benzoxazine-based antibiotics could provide a valuable new tool in the ongoing battle against infectious diseases.

References

A Comparative Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and its Analogs as Dynamin GTPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and its structural analogs, with a focus on their activity as inhibitors of dynamin GTPase. The information presented herein is intended to support research and development efforts in the discovery of novel therapeutic agents targeting dynamin-dependent pathways.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazine class. While specific experimental data for this exact molecule is limited in publicly available literature, analysis of its close structural analogs suggests potential biological activity. This guide focuses on the evaluation of a closely related analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, which has been identified as a moderate inhibitor of dynamin GTPase.[3] Dynamin is a large GTPase essential for clathrin-mediated endocytosis and vesicle scission, making it a target of interest for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

This guide will compare the dynamin inhibitory activity of the aforementioned benzoxazine analog with a series of its sulfur-containing isosteres, the benzo[b][1][2]thiazine derivatives, for which more extensive experimental data is available.

Comparative Analysis of Dynamin GTPase Inhibition

The following table summarizes the in vitro inhibitory activity of 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid and its more potent benzothiazine-based analogs against dynamin GTPase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCore StructureIC50 (µM)
2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid (Analog 1)Benzoxazine55
(E)-2-(3-carboxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid (Analog 2)Benzothiazine1.3 ± 0.5
(E)-2-(3-acetoxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid methyl ester (Analog 3)Benzothiazine5.1
(E)-2-(2,3,4-triacetoxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid methyl ester (Analog 4)Benzothiazine5.2
(E)-2-(3,4-dimethoxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid (Analog 5)Benzothiazine7.2

Data sourced from a high-throughput screening and subsequent structure-activity relationship study.[3]

Key Observations:

  • The foundational benzoxazine analog (Analog 1) displays modest inhibitory activity against dynamin GTPase with an IC50 of 55 µM.[3]

  • Replacement of the oxygen atom in the benzoxazine ring with sulfur to form the benzothiazine core, coupled with modifications at the 2-position, leads to a significant enhancement in inhibitory potency.

  • Notably, the introduction of a 3-carboxybenzylidene group at the 2-position of the benzothiazine core (Analog 2) results in a greater than 40-fold increase in potency compared to the parent benzoxazine analog.[3]

  • Analogs with acetoxy and methoxy substitutions on the benzylidene moiety also demonstrate potent dynamin inhibition, with IC50 values in the low micromolar range.[3]

Experimental Protocols

This section details a representative experimental protocol for determining the in vitro inhibitory activity of compounds against dynamin GTPase.

Dynamin GTPase Activity Assay (Colorimetric Malachite Green Assay)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP by dynamin. The released phosphate forms a colored complex with malachite green, which can be quantified spectrophotometrically.

Materials:

  • Purified full-length human dynamin-1 protein

  • Guanosine triphosphate (GTP)

  • Malachite Green reagent

  • Phosphate standard solution

  • Assay buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 10 µL of assay buffer to each well of a 96-well plate.

    • Add 1 µL of the test compound solution or DMSO (for control wells) to the respective wells.

    • Add 10 µL of a solution containing dynamin-1 (final concentration, e.g., 100 nM) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of GTP solution (final concentration, e.g., 50 µM) to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve to determine the concentration of Pi released in each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Visualizations

Dynamin-Mediated Endocytosis Pathway

The following diagram illustrates the critical role of dynamin in the process of clathrin-mediated endocytosis.

Dynamin_Pathway cluster_membrane Plasma Membrane Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin Adaptor->Clathrin Recruitment Pit Clathrin-Coated Pit Clathrin->Pit Assembly Dynamin Dynamin GTPase Pit->Dynamin Recruitment to Neck Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle GTP Hydrolysis & Scission Endosome Early Endosome Vesicle->Endosome Trafficking

Caption: Role of Dynamin in Clathrin-Mediated Endocytosis.

Experimental Workflow for Dynamin GTPase Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for assessing the inhibitory effect of a compound on dynamin GTPase activity.

Experimental_Workflow A Prepare Reagents: - Dynamin Enzyme - GTP Substrate - Test Compound - Assay Buffer B Dispense Reagents into Microplate: - Buffer - Compound/Vehicle - Dynamin A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Initiate Reaction (Add GTP) C->D E Incubate (e.g., 30 min at 37°C) D->E F Stop Reaction & Develop Color (Add Malachite Green Reagent) E->F G Measure Absorbance (620 nm) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Caption: Workflow for Dynamin GTPase Inhibition Assay.

References

Lack of Peer-Reviewed Studies Hinders Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the biological evaluation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and its close derivatives. Despite its availability from chemical suppliers, there are no peer-reviewed studies detailing its specific biological activities, experimental data, or performance against alternative compounds. This absence of data precludes the creation of a detailed comparison guide as requested.

While the broader class of benzoxazine derivatives has attracted considerable attention in medicinal chemistry for a variety of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities, specific experimental data for the target compound is not available in the public domain. General reviews of benzoxazines discuss the synthesis and biological screening of numerous analogs, but do not provide specific quantitative data, such as IC50 or EC50 values, for this compound.

Information on this compound is currently limited to chemical databases and supplier catalogs, which provide basic physicochemical properties but no biological performance data. Searches for close structural analogs, including its methyl ester and amide derivatives, have similarly yielded no peer-reviewed studies with the requisite experimental details for a comparative analysis.

Without any available peer-reviewed data on the biological effects, signaling pathway modulation, or experimental protocols for this compound, it is not possible to generate the requested comparison guide, including data tables and visualizations.

Researchers and drug development professionals interested in this specific scaffold would need to undertake initial biological screening to determine its potential activities. Future research could focus on evaluating this compound in various assays (e.g., cytotoxicity, antimicrobial susceptibility, enzyme inhibition) to generate the primary data necessary for any comparative analysis.

Based on a thorough literature search, there is currently no peer-reviewed experimental data available to construct a comparison guide for this compound. The scientific community has yet to publish studies on its biological performance, limiting any objective comparison with alternative compounds.

Safety Operating Guide

Proper Disposal of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Classification

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS).[1][2][3][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate personal protective equipment (PPE) to minimize exposure.[2][3] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A lab coat or other protective clothing.[2]

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[2][3]

Step-by-Step Disposal Protocol

Due to its hazardous properties, this compound must be disposed of as hazardous chemical waste.[5][6] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[5][7] The following protocol outlines the required steps for its safe disposal.

Step 1: Waste Identification and Segregation

  • At the point of generation, identify the waste as "Hazardous Waste."[6]

  • This compound is a non-halogenated solid. It should be segregated from liquid waste and from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[8][9]

Step 2: Containerization

  • Use a designated, leak-proof, and sealable container for solid chemical waste.[6][10] The container must be compatible with the chemical.

  • Ensure the container is kept closed except when adding waste.[6][10]

  • Store the waste container in a designated and secure satellite accumulation area.[8]

Step 3: Labeling

  • Label the waste container clearly with the words "Hazardous Waste."[5][6]

  • The label must include:

    • The full chemical name: "this compound." Do not use abbreviations.[5][6]

    • The approximate quantity of the waste.[5]

    • The date of waste generation.[5]

    • The name of the principal investigator and the laboratory location (building and room number).[5]

    • Appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[5]

Step 4: Storage

  • Store the labeled hazardous waste container in a well-ventilated area, away from heat and sources of ignition.[9]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 5: Disposal Request

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[5][11]

  • Follow your institution's specific procedures for requesting a waste collection, which may involve submitting an online form or a paper manifest.[5]

Step 6: Handling Contaminated Materials

  • Any materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, must also be disposed of as hazardous solid waste.[10]

  • Double-bag these materials in clear plastic bags and label them as "Hazardous Waste" with the name of the chemical contaminant.[10]

  • Empty containers that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6][11] After triple-rinsing, the defaced container may be disposed of as regular trash, if permitted by your institution.[11]

Emergency Procedures

In case of a spill or exposure, follow these emergency procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, carefully sweep up the solid material, avoiding dust formation.[9] Place it in a labeled hazardous waste container.

    • For large spills, or if you are not equipped to handle them, contact your EHS department immediately.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2][12] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[9] Clean the mouth with water and drink plenty of water afterward.[9][12] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_collection Waste Collection A Waste Generated (Solid or Contaminated Material) B Consult SDS: - Harmful if swallowed - Skin/eye irritant - Respiratory irritant A->B C Segregate as Hazardous Solid Waste B->C D Package in a compatible, sealed container C->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information - Hazard Pictograms D->E F Store in designated satellite accumulation area E->F G Contact EHS for Hazardous Waste Pickup F->G H EHS Collects Waste for Final Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Classification:

According to safety data sheets, this compound is classified with the GHS07 pictogram, indicating the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Signal Word: Warning

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles or GlassesMust meet EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Should be tightly fitting with side-shields.
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-impermeable gloves. Must be inspected before use.
Body Protection Laboratory CoatStandard lab coat to protect against skin contact.
Respiratory Protection Not typically required with adequate ventilation.Use a NIOSH/MSHA or EN 136 approved respirator if working with large quantities, in poorly ventilated areas, or if dust is generated.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize risk during the handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Confirm that an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Handle the solid compound in a well-ventilated area to avoid the inhalation of dust.[2][4]

    • Avoid direct contact with skin and eyes.[4]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Clean the work surface to remove any residual chemical.

    • Properly remove and dispose of contaminated gloves and other disposable materials in the designated chemical waste container.

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this chemical, including contaminated consumables like gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[5]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound Waste".

    • Include appropriate hazard symbols (e.g., GHS07 pictogram).

  • Storage and Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Arrange for waste pickup and disposal through your institution's licensed hazardous waste disposal service.

    • Never dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for chemical waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Large Spill Evacuate the area. Restrict access to the spill site. Contact your institution's EHS department for assistance with cleanup.

Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

A Preparation - Verify fume hood function - Confirm emergency equipment access - Don all required PPE B Handling - Work in a well-ventilated area - Avoid dust inhalation - Minimize skin and eye contact A->B Proceed with caution E Emergency Response - Follow first aid protocols - Manage spills appropriately - Contact EHS for large spills A->E In case of emergency C Post-Handling - Wash hands thoroughly - Clean work area - Dispose of contaminated consumables B->C After handling is complete B->E In case of emergency D Waste Disposal - Segregate waste - Label container correctly - Store for licensed disposal C->D Segregate waste materials C->E In case of emergency D->E In case of emergency

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.